molecular formula C13H20N2 B569450 1-Benzyl-7-methyl-1,4-diazepane CAS No. 1266843-37-1

1-Benzyl-7-methyl-1,4-diazepane

Cat. No.: B569450
CAS No.: 1266843-37-1
M. Wt: 204.317
InChI Key: RGKDAJPPEVSFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-7-methyl-1,4-diazepane (CAS 1266843-37-1) is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is offered with a purity of 95% or higher and should be stored at 2-8°C . This compound features a seven-membered 1,4-diazepane ring, which is recognized in medicinal chemistry as a privileged scaffold . Such scaffolds are versatile molecular frameworks capable of binding to multiple, often unrelated, biological targets with high affinity, making them valuable templates in the design of new therapeutic agents . The diazepane ring provides a flexible yet stable core that can be readily functionalized to optimize binding affinity and selectivity for various proteins . Researchers are increasingly exploring diazepane-containing derivatives for their potential as sigma receptor (σR) ligands . Sigma receptor ligands are investigated for a range of applications, including use as antipsychotics, antiamnesics, and neuroprotective agents for neurodegenerative disorders . The conformational flexibility of the seven-membered diazepane ring can be strategically utilized in a conformational expansion approach to develop new pharmacologically active compounds . Furthermore, the specific (R)-enantiomer of a closely related structure, (R)-1-benzyl-5-methyl-1,4-diazepane, is a key chiral intermediate in the multi-step synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia . This highlights the critical importance of stereochemistry and the diazepane core in modern pharmaceutical development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-7-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-7-8-14-9-10-15(12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKDAJPPEVSFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-Benzyl-7-methyl-1,4-diazepane as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-Benzyl-7-methyl-1,4-diazepane , designed for researchers in medicinal chemistry and process development.

Executive Summary

1-Benzyl-7-methyl-1,4-diazepane (CAS: 1620097-06-4 for the R-isomer) is a critical heterocyclic scaffold in modern drug discovery, most notably serving as the chiral amine core for the dual orexin receptor antagonist Suvorexant (Belsomra) .[1]

The molecule features a seven-membered diazepane ring with two nitrogen atoms at positions 1 and 4.[2] Its utility stems from two key structural attributes:

  • Conformational Control: The methyl substituent (typically at C7 or C5 depending on numbering conventions) locks the flexible seven-membered ring into a specific twist-chair conformation, enhancing binding selectivity for GPCR targets.

  • Orthogonal Reactivity: The benzyl group at N1 serves as a robust protecting group, allowing selective functionalization at the secondary amine (N4) before late-stage hydrogenolysis.

This guide details the structural properties, industrial synthesis via the "Dione Reduction" route, and its application in high-value API synthesis.

Structural Analysis & Stereochemistry

Nomenclature and Numbering

Ambiguity often arises in the numbering of substituted diazepanes. For this intermediate:

  • Systematic Name: 1-Benzyl-7-methyl-1,4-diazepane.[1][2][3]

  • Numbering Logic: The nitrogen bearing the benzyl group is designated N1 . The carbons are numbered sequentially toward the second nitrogen (N4 ). The methyl group is located at C7 , adjacent to N1 on the propylene bridge (–CH₂–CH(Me)–CH₂–).

  • Stereochemistry: The (R)-enantiomer is the pharmacologically relevant scaffold for Suvorexant.[2] The stereocenter at C7 dictates the spatial orientation of the diazepane ring, which is crucial for fitting into the orexin receptor binding pocket.

Conformational Dynamics

Unsubstituted 1,4-diazepanes are highly flexible, existing in a rapid equilibrium between twist-chair and twist-boat conformers. The introduction of the C7-methyl group creates a steric anchor .

  • Effect: The methyl group prefers an equatorial position to minimize 1,3-diaxial interactions.

  • Result: This biases the ring population toward a single low-energy conformer, reducing the entropic penalty upon binding to a protein target.

Synthetic Routes[1][2][4][5][6][7][8][9]

The most robust industrial synthesis avoids the formation of inseparable regioisomers by utilizing a cyclization-reduction sequence. The Dione Reduction Route is the industry standard for high optical purity.

The Dione Reduction Strategy

This pathway starts with chiral amino acid derivatives to establish the stereocenter early, followed by ring closure to a diazepane-2,5-dione, and finally global reduction.

Step 1: Precursor Assembly
  • Reagents: N-Benzyl-D-alanine (source of chirality) + Glycine ethyl ester (or equivalent diamine precursor).

  • Mechanism: Peptide coupling followed by cyclization yields (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione .

Step 2: Global Reduction (The Critical Step)

The dione contains two amide carbonyls. Complete reduction converts these to methylene groups, yielding the saturated diazepane.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂ system.

  • Solvent: THF (anhydrous).[1][2]

  • Thermodynamics: The reaction is exothermic and requires careful thermal management to prevent racemization or ring opening.

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis flow.

SynthesisFlow Start N-Benzyl-D-Alanine (Chiral Source) Coupling Peptide Coupling + Cyclization Start->Coupling + Glycine deriv. Intermediate (R)-1-Benzyl-7-methyl- 1,4-diazepane-2,5-dione Coupling->Intermediate Ring Closure Reduction Global Reduction (LiAlH4 or NaBH4/I2) Intermediate->Reduction Removal of C=O Product (R)-1-Benzyl-7-methyl- 1,4-diazepane (Target Scaffold) Reduction->Product >90% Yield Suvorexant Suvorexant (API) Product->Suvorexant + Dichlorobenzoxazole

Caption: Synthetic pathway from chiral amino acid precursors to the active diazepane scaffold.

Experimental Protocol: Reduction of Diazepane-2,5-dione[1]

This protocol is adapted from optimized process chemistry literature for the synthesis of the (R)-isomer.

Reagents & Equipment
  • (R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione : 10 mmol (2.32 g)

  • Lithium Aluminum Hydride (LiAlH₄) : 60 mmol (2.28 g, 2.4 M in THF)

  • Tetrahydrofuran (THF) : Anhydrous, 100 mL

  • Equipment : 250 mL 3-neck round-bottom flask, nitrogen inlet, reflux condenser, ice bath.

Step-by-Step Methodology
  • Setup: Flame-dry the glassware and purge with nitrogen. Charge the flask with LiAlH₄ suspension in THF (or prepare in situ). Cool to 0°C.[1][2][4]

  • Addition: Dissolve the dione intermediate in 40 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Gas evolution (H₂).

  • Reaction: Allow the mixture to warm to room temperature (25°C), then heat to gentle reflux (65°C) for 16–18 hours to ensure complete reduction of both amide carbonyls.

  • Quench (Fieser Method): Cool the mixture to 0°C. Carefully add:

    • 2.3 mL water

    • 2.3 mL 15% NaOH solution

    • 6.9 mL water

  • Workup: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad.[5] Wash the pad with THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the colorless oil .

  • Validation:

    • Yield: Expected 85–95%.

    • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of amide signals and the appearance of the C7-methyl doublet at ~1.0–1.1 ppm.

Reactivity Profile & Applications

Orthogonal Functionalization

The molecule presents two distinct nitrogen centers:

  • N1 (Tertiary, Benzylated): Chemically inert under basic alkylation conditions. Serves as a "mask" for the N1 position.

  • N4 (Secondary, Free): Highly nucleophilic. This is the site for coupling with electrophiles (e.g., heteroaryl chlorides, sulfonyl chlorides).

Reaction Case Study: Suvorexant Synthesis In the manufacture of Suvorexant, the free N4 amine reacts with 2,5-dichlorobenzoxazole via an SNAr mechanism.

  • Conditions: DMF, 75°C, Triethylamine base.

  • Outcome: Regioselective displacement of the 2-chloro group on the benzoxazole by the N4 of the diazepane.

Deprotection (Hydrogenolysis)

To access the free N1 amine (if required for other analogs), the benzyl group is removed.

  • Conditions: H₂ (1 atm), Pd/C or Pd(OH)₂ catalyst, Methanol/Acetic acid.

  • Note: The C7-methyl stereocenter is stable under these conditions, preserving the chiral information.

Quantitative Data: Reaction Efficiency
Reaction StepReagentsTypical YieldKey Byproduct
Dione Reduction LiAlH₄ / THF89–95%Aluminum salts (removed by filtration)
N4-Arylation 2,5-Dichlorobenzoxazole90–95%HCl (neutralized by base)
Debenzylation H₂ / Pd-C>98%Toluene (trace)

References

  • BenchChem. (R)-1-Benzyl-5-methyl-1,4-diazepane Product Information. Retrieved from

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320-5332.
  • European Patent Office. (2017). Suvorexant Intermediates and Preparation Methods Thereof (EP 3412665 B1). Retrieved from

  • PubChem. 1-Benzyl-7-methyl-1,4-diazepane Compound Summary. Retrieved from

  • Organic Process Research & Development. (2011). Development of a Practical Synthesis of Suvorexant. Vol 15, 367-375.[6][7]

Sources

Methodological & Application

Application Notes and Protocols for the Recrystallization of 1-Benzyl-7-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the theory and application of recrystallization techniques for the purification of 1-Benzyl-7-methyl-1,4-diazepane, a key intermediate in the synthesis of various pharmaceutical compounds. As a substituted diamine, its purification can be challenging due to its basicity and potential for oiling out. These application notes provide two robust protocols: a single-solvent recrystallization of the free base and a more universally applicable method involving diastereomeric salt formation. The protocols are designed to be self-validating, with in-depth explanations of the causality behind each experimental step, ensuring both scientific integrity and practical success in achieving high-purity crystalline material.

Introduction: The Critical Role of Purity for 1-Benzyl-7-methyl-1,4-diazepane

1-Benzyl-7-methyl-1,4-diazepane is a crucial building block in medicinal chemistry and drug development, notably as an intermediate in the synthesis of compounds such as Suvorexant.[1][2] The isomeric and chemical purity of this diamine is paramount, as impurities can lead to the formation of undesired side products, impact reaction kinetics, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). While chromatographic methods can be employed for purification, recrystallization remains the most efficient and scalable method for obtaining highly pure, crystalline solid material.[3][4]

This guide provides a foundational understanding of the principles governing the recrystallization of this specific molecule and offers detailed, actionable protocols for its purification.

Scientific Principles: Mastering the Recrystallization of a Substituted Diamine

The successful recrystallization of any compound hinges on the differential solubility of the target molecule and its impurities in a given solvent system at varying temperatures.[5] For 1-Benzyl-7-methyl-1,4-diazepane, a tertiary and a secondary amine, its polarity and capacity for hydrogen bonding are key determinants of its solubility.

Challenges in Crystallizing 1-Benzyl-7-methyl-1,4-diazepane

The purification of 1-Benzyl-7-methyl-1,4-diazepane can be complicated by several factors:

  • Oiling Out : The compound is sometimes obtained as a colorless oily liquid after synthesis, which suggests a low melting point or the presence of impurities that depress the melting point.[6] This can lead to the separation of the compound as a liquid rather than a solid during cooling, a phenomenon known as "oiling out."

  • Oxidative Instability : Amine compounds can be susceptible to oxidation, which can lead to the formation of colored impurities.[7]

  • Hygroscopicity : The presence of two nitrogen atoms makes the molecule potentially hygroscopic, which can inhibit crystallization.

Strategic Approaches to Recrystallization

Two primary strategies are presented to overcome these challenges:

  • Direct Recrystallization of the Free Base : This method is preferred for its simplicity and atom economy. The key is to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[8]

  • Recrystallization via Salt Formation : The basic nature of the diazepine nitrogens allows for the formation of salts with chiral or achiral acids.[9] This derivatization drastically alters the molecule's physical properties, often leading to a higher melting point and more predictable crystallization behavior. For chiral compounds like the (R)- or (S)-enantiomer of 1-Benzyl-7-methyl-1,4-diazepane, using a chiral acid can also serve as a method for chiral resolution.[10]

Protocol I: Single-Solvent Recrystallization of 1-Benzyl-7-methyl-1,4-diazepane Free Base

This protocol is designed for instances where the crude 1-Benzyl-7-methyl-1,4-diazepane is a solid or a semi-solid and contains primarily soluble impurities.

Solvent Selection: A Data-Driven Approach

The ideal solvent should exhibit a steep solubility curve with respect to temperature. Based on the structure of the target molecule (a benzyl group and a methyl-diazepane core), a solvent of intermediate polarity is a logical starting point.

SolventBoiling Point (°C)Polarity IndexRationale
Isopropanol 82.64.3Good for dissolving moderately polar compounds at elevated temperatures.
Acetonitrile 81.65.8Aprotic polar solvent, can be effective if hydrogen bonding is not required for dissolution.
Ethyl Acetate 77.14.4Less polar, good for creating a significant solubility differential with cooling.
Toluene 110.62.4Non-polar, may be suitable for less polar impurities.

Recommendation : Isopropanol is an excellent starting point due to its ability to engage in hydrogen bonding and its favorable boiling point.

Step-by-Step Protocol
  • Dissolution : In a clean Erlenmeyer flask, add the crude 1-Benzyl-7-methyl-1,4-diazepane. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating : Gently heat the slurry on a hot plate with magnetic stirring. Add isopropanol portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield.[3]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. Causality: This step removes any particulate matter that could act as unwanted nucleation sites.

  • Cooling and Crystallization : Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor. Causality: Using cold solvent minimizes the loss of the desired product during washing.[3]

  • Drying : Dry the crystals under vacuum to a constant weight.

Visualization of the Workflow

G cluster_protocol1 Protocol I: Free Base Recrystallization A 1. Dissolve Crude Product in Minimal Hot Isopropanol B 2. Hot Filtration (if necessary) A->B Insoluble Impurities Present C 3. Slow Cooling to Room Temperature A->C No Insoluble Impurities B->C D 4. Further Cooling in Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Isopropanol E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H G cluster_protocol2 Protocol II: Recrystallization via Salt Formation A 1. Dissolve Crude Amine in THF C 3. Mix Solutions to Form Salt A->C B 2. Dissolve Tartaric Acid in THF B->C D 4. Induce Crystallization (Cooling/Anti-solvent) C->D E 5. Isolate and Dry Crystalline Salt D->E F 6. Liberate Free Base (Basification & Extraction) E->F Free Base Required H Purified Salt E->H G Purified Free Base F->G

Caption: Workflow for the purification of 1-Benzyl-7-methyl-1,4-diazepane via diastereomeric salt formation.

Troubleshooting and Expert Insights

  • Problem: Oiling Out : If the compound oils out during cooling, try using a more dilute solution, a different solvent, or cooling the solution more slowly. Seeding the solution with a small crystal can also encourage crystallization.

  • Problem: No Crystals Form : If no crystals form upon cooling, the solution may not be saturated. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which the compound is insoluble). Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation. [3]* Problem: Low Recovery : A low recovery can be due to using too much solvent, washing the crystals with a solvent that is not cold enough, or premature crystallization during hot filtration. [3]* Expert Tip : For amine compounds, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of colored impurities. [7]

Conclusion

The successful purification of 1-Benzyl-7-methyl-1,4-diazepane by recrystallization is an achievable goal with a systematic approach. By understanding the chemical nature of the molecule and applying the principles of solvent selection and crystallization kinetics, researchers can consistently obtain high-purity material suitable for downstream applications in drug discovery and development. The choice between direct recrystallization of the free base and purification via salt formation will depend on the nature of the crude material and the specific purity requirements of the project.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • European Patent Office. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. [Link]

  • PubChem. (n.d.). 1-Benzyl-7-methyl-1,4-diazepane. [Link]

  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1620097-06-4 | Product Name : (R)-1-Benzyl-5-methyl-1,4-diazepane. [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

Sources

Application Note: Analytical Characterization of 1-Benzyl-7-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the characterization of 1-Benzyl-7-methyl-1,4-diazepane . It deviates from standard templates to address the specific challenges of 7-membered heterocyclic rings, particularly conformational fluxionality and stereochemistry.[1]

Executive Summary & Scientific Context

The 1,4-diazepane scaffold (homopiperazine) is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in orexin receptor antagonists (e.g., Suvorexant), antihistamines, and CNS-active ligands.[1]

1-Benzyl-7-methyl-1,4-diazepane presents unique analytical challenges compared to its 5-methyl isomer or the unsubstituted parent.[2][3] The introduction of a methyl group at the C7 position (alpha to the tertiary


-benzyl amine) creates a chiral center that significantly influences the ring's conformational landscape. Unlike the rigid chair conformation of piperidines, this 7-membered ring exists in a dynamic equilibrium between twist-chair  and twist-boat  conformers, complicating NMR analysis at room temperature.[2]

This guide provides a validated analytical cascade to ensure structural integrity, chemical purity (>98%), and enantiomeric excess (>99% ee).[1]

Physicochemical Profile (Predicted)
PropertyValue / RangeSignificance
Molecular Formula

MW: 204.31 g/mol
pKa (Calculated)

: ~6.5 |

: ~9.8

is a highly basic secondary amine; requires high pH or ion-pairing for LC retention.[2][3][4]
LogP 1.9 – 2.2Moderately lipophilic; suitable for RP-HPLC.[2][3]
Stereochemistry 1 Chiral Center (C7)Requires chiral resolution (R/S).[3][5]
UV Max ~254 nm (Benzyl)Diazepane ring is UV-transparent; detection relies on the benzyl chromophore.[3]

Analytical Workflow Visualization

The following decision tree outlines the logical progression from crude synthesis to released reference standard.

Characterization_Workflow Start Crude 1-Benzyl-7-methyl-1,4-diazepane LCMS Step 1: UPLC-MS (High pH) Identity & Purity Check Start->LCMS Decision1 Purity > 95%? LCMS->Decision1 Purification Prep-HPLC / Flash (C18, Ammonium Bicarb) Decision1->Purification No Chiral Step 2: Chiral HPLC Enantiomeric Excess (ee%) Decision1->Chiral Yes Purification->LCMS NMR Step 3: Variable Temp NMR (Conformational Analysis) Chiral->NMR Final Release: Certificate of Analysis NMR->Final

Caption: Analytical Logic Gate for Diazepane Characterization. Blue nodes indicate critical data acquisition steps.

Protocol A: Structural Elucidation via NMR

Challenge: At 25°C, 1,4-diazepanes often display broad NMR signals due to ring flipping (coalescence temperature is often near RT). Solution: Perform NMR at elevated temperature (e.g., 50°C) to sharpen signals by fast exchange, or low temperature (-40°C) to freeze conformers.[1]

Method Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of geminal protons).

  • Solvent:

    
     (preferred for solubility of salts) or 
    
    
    
    (free base).[3]
  • Temperature: 323 K (50°C) is recommended for routine purity checks to average the conformers.

Peak Assignment Strategy (Free Base in )
PositionTypeChemical Shift (

ppm)
MultiplicityNotes
Aromatic CH (Benzyl)7.20 – 7.40Multiplet5H integration standard.[2][3]


3.50 – 3.70AB SystemDiastereotopic due to C7 chirality.[2][3]
H-7 CH2.80 – 3.10MultipletThe chiral center; couples with methyl.
7-Me

0.95 – 1.10DoubletDiagnostic doublet (

Hz).[2][3]
H-2,3,5,6

1.50 – 3.00ComplexBroad overlapping multiplets at RT.[1]

Critical QC Check: Look for the 7-Methyl doublet .[3] If this signal appears as two sets of doublets of unequal intensity, the sample may contain a mixture of diastereomers (unlikely if single chiral center) or, more likely, slow exchange rotamers due to N-protonation if the sample is a salt.[1] Ensure the sample is the free base for clear assignment.

Protocol B: UPLC-MS Purity Profiling

Challenge: The secondary amine (


) causes severe peak tailing on standard C18 columns under acidic conditions due to silanol interactions.[3]
Solution:  Use a High pH  mobile phase to keep the amine deprotonated (neutral), improving peak shape and retention.[1]
Validated Method (SOP-LC-044)
  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent hybrid particle column.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (100%).[3]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B[3]

    • 6.0 min: 95% B[3]

    • 8.0 min: 95% B[3]

    • 8.1 min: 5% B[3]

  • Detection:

    • UV: 254 nm (Benzyl).

    • MS: ESI Positive Mode (Scan 100-500 m/z).[2][3]

    • Target Mass:

      
      .[3]
      

Self-Validating Step: Inject a blank followed by the sample.[3] The 1,4-diazepane should elute as a sharp, symmetrical peak.[1] If the peak is broad or splits, check the pH of Mobile Phase A. It must be >9.5.[1]

Protocol C: Chiral Separation (Enantiomeric Excess)

Since C7 is a stereocenter, separating the (R) and (S) enantiomers is critical for drug development applications.

Method Parameters
  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).[2][3]

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[3]

    • Note: Diethylamine (DEA) is mandatory to suppress tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV 254 nm.[1]

Expected Result: Baseline separation of enantiomers (


). The elution order (R vs S) must be confirmed via optical rotation or by spiking with a known authentic standard (e.g., synthesized from chiral pool amino acids).[1]

Synthesis & Impurity Origins (Troubleshooting)

Understanding the synthesis aids in identifying impurities. A common route involves the reduction of 1-benzyl-7-methyl-1,4-diazepane-2,5-dione .[2][3]

Synthesis_Pathway SM N-Benzyl-Ala + Glycine deriv. Inter Diketopiperazine (Precursor) SM->Inter Red Reduction (LiAlH4 / BH3) Inter->Red Product 1-Benzyl-7-methyl- 1,4-diazepane Red->Product Impurity Impurity: Partially Reduced Amides Red->Impurity Incomplete

Caption: Synthesis pathway highlighting potential "partially reduced" amide impurities.

Common Impurities:

  • Monocarbonyls (Lactams): Mass

    
     (+14 Da vs product).[3] Result from incomplete reduction of the dione.[1]
    
  • Debenzylated species: 2-methyl-1,4-diazepane (Mass 114).[2][3] Result from hydrogenolysis if

    
     was used.[1]
    

References

  • PubChem Compound Summary. (2025). 1-Benzyl-7-methyl-1,4-diazepane (CID 56828058).[2][3][4] National Center for Biotechnology Information.[1] [Link]

  • Coleman, P. J., et al. (2010).[1][6] Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.[1][6] [Link]

  • FDA AccessData. (2024). Suvorexant Chemistry Review (Reference for Diazepane Analytical Standards). [Link]

Sources

Application Note: High-Resolution NMR Analysis of 1-Benzyl-7-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It addresses the specific challenges of analyzing 1-Benzyl-7-methyl-1,4-diazepane , a pharmacologically relevant scaffold often found in orexin antagonists and histamine H3 ligands.

Executive Summary & Structural Context

The analysis of 1,4-diazepanes is notoriously difficult due to conformational flexibility (twist-chair/twist-boat equilibrium) and nitrogen inversion . The 1-benzyl-7-methyl derivative presents a unique stereochemical challenge: the methyl group at C7 introduces a chiral center alpha to the benzylated nitrogen (N1), rendering the entire ring chiral and all methylene protons diastereotopic.

Critical Structural Features:

  • Chirality: The C7 stereocenter breaks symmetry.

  • Diastereotopicity: The benzyl CH₂ protons (H1') will appear as an AB system (or broadened singlet) rather than a clean singlet.

  • Dynamic Exchange: At room temperature (298 K), ring flipping often broadens signals.

Structural Numbering Convention

To ensure accurate assignment, we utilize the following IUPAC-derived numbering:

  • N1: Benzylated nitrogen.[1]

  • C7: Methine carbon bearing the methyl group (adjacent to N1).

  • N4: Secondary amine (unsubstituted/protonatable).

Experimental Protocol

Sample Preparation

Diazepanes are sensitive to solvent polarity and pH. The choice of solvent dictates the resolution of the N-H proton and the rate of conformational exchange.

ParameterStandard Protocol (CDCl₃)Advanced Protocol (DMSO-d₆ + Acid)
Solvent Chloroform-d (99.8% D)DMSO-d₆
Concentration 10–15 mg in 600 µL5–10 mg in 600 µL
Additives None (or basic alumina filtration)1-2 drops TFA-d or DCl
Temperature 298 K320 K (High T) or 250 K (Low T)
Purpose Routine purity checkStructural Elucidation

Why add Acid? In neutral CDCl₃, the N4-H proton exchanges rapidly, and the ring flips. Adding acid (protonating N4) "locks" the conformation and slows exchange, sharpening the multiplets significantly.

Acquisition Parameters (600 MHz equiv.)
  • 1H NMR: Spectral width 12 ppm, 64 scans, D1 = 2.0s.

  • 13C NMR: Spectral width 240 ppm, 1024 scans, Power-gated decoupling.

  • COSY/HSQC: Essential for resolving the aliphatic overlap (1.5 – 3.5 ppm).

Data Analysis: 1H NMR Assignment

Note: Chemical shifts (


) are estimates based on electronic environments and analogous 1,4-diazepane literature.
Region A: The Aromatic Zone (7.20 – 7.40 ppm)[2]
  • Signals: Multiplet (5H).

  • Assignment: Phenyl ring protons.

  • Diagnostic: Usually appears as two sets: 2H (ortho) and 3H (meta/para) overlapping.

Region B: The Benzylic "Gatekeeper" (3.50 – 3.80 ppm)
  • Signals: Two Doublets (AB System,

    
     Hz) or Broad Singlet.
    
  • Assignment: N1-CH ₂-Ph.

  • Mechanism: Due to the chiral center at C7, the benzyl protons are diastereotopic (

    
    ). If the peak is a singlet, the ring is flipping fast. If it is an AB quartet, the conformation is rigid.
    
Region C: The Ring Skeleton (2.50 – 3.20 ppm)

This is the most complex region.

  • H7 (Methine): ~2.9 – 3.1 ppm. Multiplet. Deshielded by N1.

  • H2/H3/H5: Overlapping multiplets.

    • H2 (adj to N1): ~2.6 – 2.8 ppm.[2]

    • H3/H5 (adj to N4): ~2.8 – 3.2 ppm.

  • H6 (Middle Methylene): ~1.6 – 1.9 ppm. This is the most shielded ring signal (beta to nitrogens, not alpha).

Region D: The Methyl Anchor (1.00 – 1.15 ppm)
  • Signal: Doublet (

    
     Hz, 3H).
    
  • Assignment: C7-CH ₃.

  • Validation: This doublet is the starting point for COSY analysis.

Data Analysis: 13C NMR Assignment

The 13C spectrum provides a clear count of the carbon skeleton.

Carbon TypeApprox.[1][2][3][4][5] Shift (

ppm)
Assignment Notes
Carbonyl/Quat 139.0Ipso-carbon of Benzyl
Aromatic CH 127.0 – 129.0Ortho, Meta, Para carbons
Benzylic CH₂ 58.0 – 62.0N1-C H₂-Ph
Methine (C7) 55.0 – 58.0C H-CH₃ (Alpha to N1)
Ring CH₂ (C2,3,5) 46.0 – 54.0Alpha to Nitrogens
Ring CH₂ (C6) 28.0 – 32.0Beta to Nitrogens (Shielded)
Methyl 15.0 – 19.0C7-C H₃

Advanced Workflow: Structural Elucidation

To unambiguously assign the regioisomer (7-methyl vs 5-methyl), you must use 2D correlations.

NMR_Workflow Sample Sample: 1-Benzyl-7-methyl-1,4-diazepane H1 1H NMR (1D) Identify Methyl Doublet & Benzyl AB System Sample->H1 COSY COSY (2D) Trace Connectivity: Me -> H7 -> H6 -> H5 H1->COSY Start with Methyl HSQC HSQC (2D) Resolve Aliphatic Overlap COSY->HSQC Assign Carbons HMBC HMBC (2D) Verify Regiochemistry (Benzyl to C2/C7) HSQC->HMBC Confirm N-linkages NOESY NOESY (2D) Determine Stereochemistry/Conformation HMBC->NOESY Final Validation

Figure 1: Step-by-step logic for assigning the diazepane scaffold.

Critical HMBC Correlations (Regioisomer Check)

To prove the methyl is at C7 (next to Benzyl-N) and not C5 (next to NH):

  • Look for the Benzyl CH₂ protons .

  • In HMBC, these protons should show a correlation to C2 and C7 .

  • If the methyl is at C7, the C7 carbon (correlated to Benzyl protons) will also directly correlate to the Methyl protons in HSQC.

  • Contrast: If the methyl were at C5, the carbons seen by the Benzyl protons (C2 and C7) would not have a methyl group attached.

Troubleshooting & Anomalies

Issue: Broad Peaks / "Missing" Signals

Cause: Coalescence temperature (


). At room temperature, the diazepane ring flips between twist-chair forms at a rate comparable to the NMR timescale.
Solution: 
  • Cooling: Run at 250 K to freeze the conformers (expect spectrum complexity to double as conformers separate).

  • Heating: Run at 320 K (in DMSO) to induce fast exchange (peaks sharpen into averages).

  • Salt Formation: Add 1 eq. of TFA. The protonated salt is often more rigid and soluble in D₂O or DMSO, yielding sharp lines.

Issue: Diastereotopic Benzylic Protons

Observation: The benzyl CH₂ appears as a quartet or two widely separated doublets. Explanation: This is correct and confirms the integrity of the chiral center at C7. Do not mistake this for an impurity.

References

  • Conformational Analysis of Diazepanes

    • Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists.
    • Source: Bioorganic & Medicinal Chemistry Letters (2009).
    • URL:[Link]

  • General Heterocyclic NMR Data

    • Title: Synthesis and NMR characteriz
    • Source: Indian Journal of Chemistry, Section B (2006).[6]

    • URL:[Link]

  • Stereochemical Guides: Title: Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane (Analogous Scaffold). Source: BenchChem Technical Guides.

Sources

Use of 1-Benzyl-7-methyl-1,4-diazepane in the synthesis of Suvorexant

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Benzyl-7-methyl-1,4-diazepane in Suvorexant Synthesis

Part 1: Introduction & Strategic Overview

Suvorexant , a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia, relies heavily on the structural integrity of its chiral diazepane core. The 1,4-diazepane ring serves as the central scaffold, positioning the two hydrophobic "arms" (the chloro-benzoxazole and the triazolyl-benzoyl moieties) into a specific U-shaped bioactive conformation.

The molecule (R)-1-Benzyl-7-methyl-1,4-diazepane is the critical "chiral anchor" in the convergent synthesis of Suvorexant. Its strategic value lies in three areas:

  • Chirality Preservation: It carries the (R)-methyl stereocenter established from the starting material (typically (R)-3-aminobutyric acid), eliminating the need for late-stage chiral resolution.

  • Regiocontrol: The benzyl group at the

    
     position acts as an orthogonal protecting group, forcing the subsequent nucleophilic aromatic substitution (
    
    
    
    ) to occur exclusively at the
    
    
    position.
  • Process Efficiency: It allows for a high-yielding coupling with 2,5-dichlorobenzoxazole under mild conditions, avoiding the formation of bis-alkylated impurities.

This guide details the protocols for synthesizing, verifying, and utilizing this intermediate to construct the Suvorexant scaffold.[1]

Part 2: Chemical Background & Mechanism

The Molecule:

  • IUPAC Name: (R)-1-Benzyl-7-methyl-1,4-diazepane[2][3][4]

  • Role: Nucleophilic Core

  • Key Feature: The C7-methyl group (adjacent to the benzyl-protected nitrogen) creates steric bulk that influences the conformation, but the

    
     nitrogen remains sterically accessible for coupling.
    

Reaction Logic (The "Benzyl-First" Strategy): In the optimized industrial route, the synthesis proceeds by coupling the free secondary amine of the diazepane (


) with the benzoxazole ring. The benzyl group is then removed (hydrogenolysis) to unveil the 

amine, which is finally coupled with the triazole-benzoic acid derivative.

Pathway Visualization:

Suvorexant_Synthesis Start (R)-3-Aminobutyric Acid (Chiral Pool) Dione (R)-1-Benzyl-7-methyl- 1,4-diazepane-2,5-dione Start->Dione Cyclization Core (R)-1-Benzyl-7-methyl- 1,4-diazepane (Target Intermediate) Dione->Core Reduction (LiAlH4 or NaBH4/I2) Coupled Intermediate A (N4-Benzoxazolyl derivative) Core->Coupled SnAr Coupling (Base, Heat) Benzoxazole 2,5-Dichlorobenzoxazole Benzoxazole->Coupled Debenzylated Suvorexant Amine Core (Free N1) Coupled->Debenzylated Pd/C, H2 (Debenzylation) Final Suvorexant Debenzylated->Final Amide Coupling (Triazole Acid)

Caption: The "Benzyl-First" synthetic route utilizing (R)-1-Benzyl-7-methyl-1,4-diazepane to sequentially install the benzoxazole and triazole moieties.[2]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of (R)-1-Benzyl-7-methyl-1,4-diazepane

Context: This step converts the cyclic amide (dione) into the active amine core.

Reagents:

  • (R)-1-Benzyl-7-methyl-1,4-diazepane-2,5-dione (Starting Material)[2][4]

  • Sodium Borohydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[5][6]
    
  • Iodine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[5]
    
  • Tetrahydrofuran (THF), anhydrous[4]

Procedure:

  • Setup: Purge a 3-neck round-bottom flask with nitrogen. Charge with anhydrous THF (10 volumes relative to substrate).

  • Activation: Add

    
     (5.4 equiv) to the flask. Cool to 0°C.[6][7]
    
  • Addition: Dissolve Iodine (2.4 equiv) in THF and add dropwise. Caution: Hydrogen gas evolution.

  • Substrate Addition: Add the dione precursor dissolved in THF dropwise to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 66°C) and stir for 12–16 hours.

  • Quench: Cool to 0°C. Carefully add dilute HCl (2M) to quench excess hydride. Then basify with NaOH (3M) to pH >12.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield Expectation: 85–90% as a colorless to pale yellow oil.

Critical Process Parameter (CPP): Ensure complete reduction of both amide carbonyls. Incomplete reduction leads to partially reduced impurities that are difficult to separate later.

Protocol B: Coupling with 2,5-Dichlorobenzoxazole

Context: This is the primary utilization step where the diazepane core is functionalized.

Reagents:

  • (R)-1-Benzyl-7-methyl-1,4-diazepane (1.0 equiv)

  • 2,5-Dichlorobenzoxazole (1.0–1.1 equiv)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: DMF or Acetonitrile[8]

Procedure:

  • Dissolution: Dissolve (R)-1-benzyl-7-methyl-1,4-diazepane in DMF (4 volumes).

  • Reagent Addition: Add 2,5-dichlorobenzoxazole and TEA.

  • Reaction: Heat the mixture to 75°C . Stir for 3–5 hours.

    • Mechanism:[1][5] The secondary amine (

      
      ) attacks the 
      
      
      
      position of the benzoxazole, displacing the chlorine atom. The chlorine at position 5 is unreactive under these conditions.
  • Monitoring: Monitor by HPLC. The limiting reagent (diazepane) should be <0.5%.

  • Workup: Cool to room temperature. Dilute with water (10 volumes) and extract with Ethyl Acetate.[4]

  • Wash: Wash the organic phase with saturated

    
     and brine to remove DMF and acidic byproducts.
    
  • Isolation: Concentrate to yield (R)-2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-5-chlorobenzoxazole .

Data & Specifications:

ParameterSpecificationNote
Temperature 70°C – 80°C<70°C slows rate; >90°C increases degradation.
Stoichiometry 1:1.05 (Amine:Benzoxazole)Slight excess of benzoxazole ensures complete amine consumption.
Typical Yield 89% – 95%High efficiency reaction.
Appearance White solid / Pale oilCrystallizes upon standing or workup.
Protocol C: Hydrogenolytic Debenzylation

Context: Preparing the intermediate for the final coupling step.

Reagents:

  • Coupled Intermediate (from Protocol B)

  • Catalyst: 10% Pd/C (wet, 5-10 wt% loading)

  • Hydrogen Source:

    
     gas (balloon or 1-3 atm) or Ammonium Formate
    
  • Solvent: Methanol or Ethanol

Procedure:

  • Preparation: Dissolve the intermediate in Methanol.

  • Inerting: Add Pd/C catalyst under nitrogen flow. Safety: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge with Hydrogen gas. Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[9] Rinse with Methanol.[9]

  • Concentration: Evaporate solvent to obtain the free amine: (R)-4-(5-chlorobenzoxazol-2-yl)-7-methyl-1,4-diazepane .

Part 4: Quality Control & Troubleshooting

Impurity Profile:

Impurity TypeOriginControl Strategy
Enantiomer (S-isomer) Impure starting materialEnsure (R)-3-aminobutyric acid >99% ee. Check optical rotation of diazepane core.
Bis-alkylation Over-reaction during synthesisNot possible with Benzyl protection; unique advantage of this route.
Hydrolysis Product Benzoxazole ring openingAvoid strong acids/bases during workup. Keep pH 7-9.

Analytical Check (NMR):

  • 1H NMR (CDCl3) Diagnostic Peaks:

    • Aromatic Benzyl protons: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       7.30–7.40 (m, 5H).
      
    • Methyl doublet:

      
       ~1.0–1.2 (d, 3H).
      
    • Diazepane ring protons: Multiplets between

      
       1.8–4.0.
      
    • Note: Upon debenzylation, the aromatic benzyl signal disappears, confirming Step 3 success.

Part 5: References

  • Merck & Co.[1][9][10][11] Process Chemistry: Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder.[10] ACS Publications.

  • Patent EP3412665B1: Suvorexant intermediates and preparation methods thereof. European Patent Office.

  • Patent WO2017133620A1: Suvorexant intermediate and preparation method thereof. Google Patents.

  • Patent US10618891B2: Suvorexant intermediate and preparation method thereof. Google Patents.

  • BenchChem Technical Guide: Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane.

Sources

Application Note: 1-Benzyl-7-methyl-1,4-diazepane in Medicinal Chemistry

[1]

Executive Summary: The "Chiral Motor" of Suvorexant

1-Benzyl-7-methyl-1,4-diazepane (CAS: 1266843-37-1) is not merely a building block; it is a privileged, conformationally biased scaffold that serves as the structural engine for the blockbuster insomnia drug Suvorexant (Belsomra) .

Unlike flat aromatic scaffolds, this 7-membered ring system introduces critical three-dimensional complexity (Fsp3 character) into drug candidates. The C7-methyl group acts as a conformational lock, reducing the entropic penalty of receptor binding while the N1-benzyl group serves as a versatile orthogonal protecting group.

This guide details the strategic application of this scaffold, focusing on regioselective functionalization , stereochemical integrity , and library generation for GPCR and ion channel targets.

Chemical Profile & Structural Logic

PropertySpecificationMedicinal Chemistry Implication
CAS Number 1266843-37-1Unique identifier for the (R)-enantiomer series.
Molecular Formula C₁₃H₂₀N₂Moderate MW (204.31 g/mol ) allows room for heavy functionalization.
Stereochemistry (R)-Enantiomer (Active)The (R)-methyl group dictates the "twist-chair" conformation essential for Orexin receptor fit.
Basicity (Calc.) pKa (N4) ≈ 9.5N4 is a highly nucleophilic secondary amine; N1 is protected/tertiary.
Physical State Colorless Viscous OilLipophilic; requires non-polar solvents (DCM, THF) for handling.
Key Feature C7-Methyl Constraint Sterically hinders N1, directing all electrophilic attacks to N4.
Structural Diagram (Graphviz)

The following diagram illustrates the core numbering and the steric environment that drives regioselectivity.

DiazepaneStructurecluster_legendFunctional LogicN1N1(Benzyl)C2C2N1->C2C3C3C2->C3N4N4(Reactive)C3->N4C5C5N4->C5NucleophileNucleophileN4->NucleophilePrimaryAttachment PointC6C6C5->C6C7C7(Methyl)C6->C7C7->N1Steric LockSteric LockC7->Steric LockControlsConformation

Figure 1: Structural logic of 1-Benzyl-7-methyl-1,4-diazepane showing the reactive N4 center and the conformational locking C7-methyl group.[1][2][3][4][5]

Synthetic Utility & Mechanisms[7][8][9]

The Suvorexant Strategy (N4-Arylation)

The primary utility of this scaffold is the N4-arylation or N4-acylation . In the synthesis of Suvorexant, the N4 nitrogen performs a nucleophilic aromatic substitution (SnAr) on a 2,5-dichlorobenzoxazole.

  • Why it works: The N1 nitrogen is benzylated and sterically crowded by the C7-methyl group. The N4 nitrogen is unhindered and highly nucleophilic.

  • Stereochemical Retention: The reaction conditions (base, heat) must be controlled to prevent racemization at C7, although the distance from the reaction center (N4) makes this robust.

Orthogonal Deprotection (N1-Switch)

For library generation, the Benzyl group can be removed after N4 functionalization.

  • Method: Hydrogenolysis (H₂/Pd-C).

  • Result: This exposes the N1 amine (now sterically hindered by the methyl) for a second, more difficult functionalization, often used to fine-tune solubility or metabolic stability.

Experimental Protocols

Protocol A: Regioselective N4-Heteroarylation (SnAr)

Objective: Coupling 1-Benzyl-7-methyl-1,4-diazepane with an electrophilic heterocycle (e.g., 2,5-dichlorobenzoxazole).

Reagents:

  • (R)-1-Benzyl-7-methyl-1,4-diazepane (1.0 equiv)

  • 2,5-Dichlorobenzoxazole (1.1 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃ (2.5 equiv)

  • Solvent: DMF (anhydrous) or NMP

Step-by-Step:

  • Preparation: Dissolve 2,5-dichlorobenzoxazole (1.1 equiv) in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.

  • Addition: Add the base (DBU, 2.5 equiv) followed by the slow addition of (R)-1-Benzyl-7-methyl-1,4-diazepane (1.0 equiv). Note: Slow addition prevents exotherm-related side reactions.

  • Reaction: Heat the mixture to 75–80°C for 3–5 hours. Monitor by LC-MS for the disappearance of the diazepane.

    • Checkpoint: The product peak should show the characteristic M+H of the coupled adduct.

  • Workup: Cool to RT. Pour into ice-water (5x volume). Extract with EtOAc (3x). Wash organics with saturated NaHCO₃ and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–95% Critical Control Point: Ensure the diazepane is free of residual water, which can hydrolyze the chlorobenzoxazole.

Protocol B: N1-Debenzylation (Scaffold Release)

Objective: Removing the benzyl group to allow N1 functionalization.

Reagents:

  • N4-functionalized diazepane derivative[][1][2][4][5][7][8]

  • Catalyst: 10% Pd/C (wet, degussa type)

  • Solvent: Methanol or Ethanol[5]

  • Hydrogen Source: H₂ balloon or Ammonium Formate

Step-by-Step:

  • Dissolution: Dissolve the substrate in Methanol (0.1 M).

  • Catalyst Loading: Add 10 wt% of Pd/C carefully under Argon flow (pyrophoric hazard).

  • Hydrogenation: Purge with H₂ gas. Stir vigorously at RT for 12–24 hours.

    • Optimization: If the reaction is slow due to steric bulk at C7, heat to 40°C or add 1 equiv of HCl to protonate the amine (accelerates debenzylation).

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

  • Isolation: Concentrate the filtrate. If an HCl salt was formed, neutralize with free-basing resin or saturated NaHCO₃ if the free base is required.

Strategic Workflow: Library Generation

The following flow diagram demonstrates how to use this scaffold to generate a divergent library of bioactive compounds.

LibraryWorkflowStartStarting Material(R)-1-Benzyl-7-methyl-1,4-diazepaneStep1Step 1: N4-Functionalization(The 'Head' Group)Start->Step1PathAPath A: Urea Formation(Isocyanates)Step1->PathAPathBPath B: SnAr / Buchwald(Aryl Halides)Step1->PathBPathCPath C: Reductive Amination(Aldehydes)Step1->PathCIntermediateN4-Substituted Intermediate(Benzyl Protected)PathA->IntermediatePathB->IntermediatePathC->IntermediateStep2Step 2: N1-Deprotection(H2 / Pd-C)Intermediate->Step2OptionalLibraryFinal Diazepane Library(Dual Vector Substitution)Intermediate->LibraryDirect UseFinalDivStep 3: N1-Diversification(The 'Tail' Group)Step2->FinalDivFinalDiv->Library

Figure 2: Divergent synthesis workflow for generating 1,4-diazepane libraries.

References

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

  • European Patent Office. (2018). "EP3412665B1 - Suvorexant intermediates and preparation methods thereof." Google Patents. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 56828058, 1-benzyl-7-methyl-1,4-diazepane." PubChem. Link

  • Boss, C., et al. (2011). "Biomedical Application of 1,4-Diazepane Derivatives." ChemMedChem.
  • Wunsch, B., et al. (2017).[1][9] "Chiral-pool Synthesis of 1,2,4-trisubstituted 1,4-diazepanes as Novel σ1 Receptor Ligands." Bioorganic & Medicinal Chemistry. Link

Application Notes and Protocols for the Derivatization of 1-Benzyl-7-methyl-1,4-diazepane for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in CNS Drug Discovery

The 1,4-diazepane motif is a seven-membered heterocyclic ring system containing two nitrogen atoms at the 1 and 4 positions. This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling interactions with a diverse range of biological targets. Derivatives of 1,4-diazepane have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and antidepressant effects.[1] The strategic derivatization of the 1,4-diazepane core allows for the systematic exploration of chemical space, leading to the identification of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis and derivatization of a key intermediate, 1-benzyl-7-methyl-1,4-diazepane, for the generation of compound libraries for biological screening. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and outline a tiered approach for the subsequent biological evaluation of the synthesized derivatives.

Part 1: Synthesis of the Starting Material: 1-Benzyl-7-methyl-1,4-diazepane

The synthesis of 1-benzyl-7-methyl-1,4-diazepane can be efficiently achieved through a multi-step process starting from commercially available reagents. The following protocol is a composite of established synthetic transformations, optimized for clarity and reproducibility.

Workflow for the Synthesis of 1-Benzyl-7-methyl-1,4-diazepane

cluster_0 Step 1: Monobenzylation of Piperazine cluster_1 Step 2: N-Methylation cluster_2 Step 3: Ring Expansion (Conceptual) A Piperazine C 1-Benzylpiperazine A->C Base, Solvent B Benzyl Chloride B->C D 1-Benzylpiperazine F 1-Benzyl-4-methylpiperazine D->F Base, Solvent E Methyl Iodide E->F G 1-Benzyl-4-methylpiperazine I 1-Benzyl-7-methyl-1,4-diazepane G->I Multi-step sequence H Ring Expansion Reagents H->I A Primary HTS (Single Concentration) B Hit Confirmation (Dose-Response Curves) A->B Identify 'Hits' C Orthogonal Assays B->C Confirm Potency (IC₅₀/EC₅₀) D Secondary Functional Assays C->D Validate On-Target Activity E In Vitro ADMET Profiling D->E Characterize Functional Profile F Lead Optimization E->F Prioritize 'Leads'

Sources

Handling and storage procedures for 1-Benzyl-7-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzyl-7-methyl-1,4-diazepane is a critical pharmacophore and chiral building block, notably utilized in the synthesis of orexin receptor antagonists (e.g., Suvorexant).[1] As a secondary amine contained within a seven-membered heterocycle, it exhibits specific physicochemical vulnerabilities—primarily sensitivity to atmospheric carbon dioxide (carbamate formation) and oxidative degradation.[1][2] This guide defines the "Gold Standard" protocols for its reception, storage, and experimental handling to ensure maximum synthetic efficiency and data reproducibility.

Physicochemical Profile & Stability Logic

To handle this compound effectively, one must understand the causality of its degradation.[1] The molecule features two nitrogen atoms: a tertiary amine at position 1 (protected by a benzyl group) and a secondary amine at position 4.[2]

PropertyDataCritical Handling Implication
Physical State Viscous Oil / Low-melting SolidDifficult to weigh precisely; requires density correction or volumetric transfer.[2]
Reactivity Secondary Amine (

)
High Risk: Reacts rapidly with atmospheric

to form carbamate salts.[2]
Oxidation Electron-rich NitrogenSusceptible to N-oxidation causing yellow/brown discoloration.[2]
Basicity Moderate BaseCorrosive to skin/mucosa; adheres stubbornly to untreated glass surfaces.[2]
Chirality C7-Methyl CenterRacemization is unlikely under standard storage, but enantiomeric purity must be verified if using chiral variants (e.g., R-isomer).[1][2]
The Degradation Mechanism

The primary failure mode in storing 1-Benzyl-7-methyl-1,4-diazepane is not thermal decomposition, but atmospheric scavenging .

DegradationLogic cluster_prevention Prevention Strategy Compound 1-Benzyl-7-methyl- 1,4-diazepane Carbamate Ammonium Carbamate (White Crust/Solid) Compound->Carbamate + CO2 (Fast) NOxide N-Oxide Impurity (Yellow/Brown Oil) Compound->NOxide + O2 (Slow) Air Atmosphere (CO2 + O2 + H2O) Inert Argon Blanket Inert->Compound Blocks Contact Cold Storage (-20°C)

Figure 1: Mechanistic pathways of degradation.[1][2] The formation of carbamates is often mistaken for "freezing" or polymerization.

Protocol: Receiving & Initial Verification (QC)

Objective: Validate the integrity of the material immediately upon arrival. This is a self-validating step to prevent "ghost" errors in downstream synthesis.[2]

  • Visual Inspection:

    • Pass: Colorless to pale yellow viscous liquid.[2]

    • Fail: Dark brown oil (oxidation) or white crust around the cap (carbonate formation).[1][2]

  • Solubility Test (The "Blank Run"):

    • Dissolve 5 mg in 0.5 mL of dry Dichloromethane (DCM).

    • Observation: Solution must be clear. Turbidity indicates carbonate salts (insoluble in DCM).[1][2]

  • NMR Validation (Critical):

    • Run

      
      -NMR in 
      
      
      
      .[2]
    • Diagnostic Check: Look for the benzylic protons (

      
       ppm).[2] If the peak is split or shifted significantly, or if there are broad peaks at 
      
      
      
      ppm, the amine has protonated or reacted with
      
      
      .[1]

Storage Protocol

Principle: Isolate the secondary amine from the atmosphere and light.

A. Short-Term (Active Use < 1 Month)
  • Container: Amber glass vial with a PTFE-lined septum cap.[2]

  • Atmosphere: Flush with Argon after every use.[2]

    • Why Argon? Argon is heavier than air and settles over the oil, creating a better blanket than Nitrogen.

  • Temperature: 2–8°C (Refrigerator).

  • Seal: Wrap cap with Parafilm to retard gas exchange.[2]

B. Long-Term (Archive > 1 Month)
  • Container: Crimped vial or flame-sealed ampoule preferred.

  • Temperature: -20°C.

  • Pre-Storage Prep:

    • If the compound is an oil, consider converting it to a salt (e.g., Dihydrochloride or Oxalate) for solid-state stability.[1] Salts are significantly more resistant to oxidation and

      
      .[2]
      

Handling & Synthesis Procedures

Objective: Transfer the material without introducing moisture or air.[2]

Workflow Diagram

HandlingWorkflow cluster_methods Transfer Methods Start Remove from Cold Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas (Glovebox or N2 Line) Equilibrate->Open Weigh Weighing Strategy Open->Weigh Syringe Method A: Syringe (Density Calculation) Weigh->Syringe Wash Method B: Solvent Wash (Quant. Transfer) Weigh->Wash Reseal Purge Headspace (Ar) & Reseal Immediately Syringe->Reseal Wash->Reseal

Figure 2: Step-by-step workflow for handling hygroscopic amines.

Detailed Handling Steps
  • Thermal Equilibration:

    • Do NOT open a cold bottle. Water vapor will condense instantly on the amine, catalyzing degradation.[1][2] Allow the vial to reach room temperature (approx. 30 mins) inside a desiccator if possible.

  • Weighing (The "Difference" Method):

    • Never pipette directly onto a balance pan.

    • Step A: Tare a syringe + needle.[2]

    • Step B: Withdraw approximate volume.

    • Step C: Weigh the full syringe.

    • Step D: Dispense into reaction vessel.

    • Step E: Weigh the empty syringe.

    • Calculation: Mass = (Mass Full) - (Mass Empty).[1][2] This accounts for the viscous liquid remaining in the needle.[2]

  • Glassware Note:

    • Diazepanes adhere to glass.[2] If quantitative transfer is required, rinse the source vial with the reaction solvent (e.g., THF or DCM) 3 times.[1]

Emergency & Safety (EHS)

  • Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral).[1][2]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1][2]

  • Spill Cleanup:

    • Do not wipe with dry paper (spreads the oil).[2]

    • Neutralize with dilute acetic acid or absorb with sand/vermiculite.[2]

    • Clean surface with Ethanol.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56828058, 1-Benzyl-7-methyl-1,4-diazepane.[1][2] Retrieved from [Link]

  • American Chemical Society (2020). A Unified Approach to CO2–Amine Reaction Mechanisms.[2] ACS Omega.[2] (Mechanistic basis for carbamate formation).[1][2] Retrieved from [Link][1][2]

Sources

Application Note: Safe Handling and Protocols for 1-Benzyl-7-methyl-1,4-diazepane

[1]

Introduction & Chemical Identity

1-Benzyl-7-methyl-1,4-diazepane (CAS: 1266843-37-1) is a pharmacologically significant heterocyclic building block.[1] Belonging to the diazepane class (seven-membered rings containing two nitrogen atoms), this scaffold is a critical intermediate in the synthesis of bioactive compounds, including dual orexin receptor antagonists like Suvorexant (used for insomnia treatment).[2]

The presence of the benzyl group and the secondary/tertiary amine functionalities dictates its reactivity and safety profile. While valuable for diversifying chemical libraries, it poses specific risks—particularly severe eye damage and skin irritation—that require strict adherence to safety protocols.

Chemical Profile
PropertyDetail
IUPAC Name 1-benzyl-7-methyl-1,4-diazepane
CAS Number 1266843-37-1
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Physical State Viscous liquid or low-melting solid (Grade dependent)
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water.[1]

Hazard Identification & Risk Assessment

GHS Classification: DANGER This compound is not merely an irritant; it is classified for Serious Eye Damage (Category 1) . The basicity of the diazepane ring can cause rapid, irreversible corneal opacity upon contact.

Hazard ClassCategoryH-CodeHazard Statement
Eye Damage/Irritation Cat. 1 H318 Causes serious eye damage.
Acute Toxicity (Oral)Cat.[1] 4H302Harmful if swallowed.[3][1][2][4]
Skin Corrosion/IrritationCat.[3][1][4] 2H315Causes skin irritation.[3][1]
STOT - Single ExposureCat. 3H335May cause respiratory irritation.[3][1][4]
Aquatic ToxicityCat. 1/2H400/H411Very toxic to aquatic life.
Critical Risk Analysis
  • Ocular Hazard (Primary Risk): As a secondary/tertiary amine, the compound is caustic. Splash contact can lead to permanent blindness. Standard safety glasses are insufficient .

  • Inhalation Risk: The vapor pressure of benzyl-diazepanes is typically low, but aerosols generated during transfer or heating can cause severe respiratory tract inflammation.

  • Sensitization: While not explicitly flagged in all SDS, benzylic amines can act as sensitizers. Long-term exposure should be minimized.

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following "Defense-in-Depth" strategy must be employed.

Engineering Controls
  • Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Inert Atmosphere: Store and handle under Argon or Nitrogen. Amines react with atmospheric CO₂ to form carbamates/carbonates, altering stoichiometry and potentially crusting container threads.

PPE Selection Matrix
Body PartMinimum RequirementEnhanced Requirement (Large Scale >10g)
Eyes Chemical Goggles (ANSI Z87.1 tight-fitting)Face Shield + Chemical Goggles
Hands Nitrile Gloves (Double gloving recommended: 4 mil inner / 5-8 mil outer)Laminate Film (Silver Shield) if prolonged immersion expected.
Respiratory Fume hood sufficient for standard use.Half-face respirator with Organic Vapor/Amine cartridges if hood unavailable (Emergency only).
Body Lab coat (cotton/poly blend), long pants, closed-toe shoes.Chemical-resistant apron.

Operational Protocols

Protocol A: Safe Weighing and Transfer

Rationale: Minimizing aerosol generation and preventing moisture uptake.

  • Preparation:

    • Equip PPE: Goggles, double nitrile gloves, lab coat.

    • Verify Fume Hood airflow.

    • Prepare a pre-weighed vial with a septum cap.

  • Transfer:

    • Solid/Viscous Oil: Use a disposable spatula or a glass pipette. Do not pour directly from the stock bottle.

    • Liquid: Use a positive-displacement pipette or a gas-tight syringe to avoid dripping.

  • Containment:

    • Immediately recap the stock bottle.

    • Wipe the outer threads of the stock bottle with a dry Kimwipe to prevent amine salt formation (crusting) which can compromise the seal.

  • Decontamination:

    • Place used spatulas/pipettes directly into a solid waste container inside the hood. Do not transport contaminated items across the lab bench.

Protocol B: Reaction Setup (Inert Conditions)

Rationale: 1,4-Diazepanes are prone to oxidation and carbamate formation.

  • Vessel Prep: Flame-dry or oven-dry glassware. Cool under a stream of Argon.

  • Solvent Choice: Use anhydrous solvents (DCM, THF, or Toluene). Water promotes hydrolysis or side reactions.

  • Addition:

    • Dissolve 1-Benzyl-7-methyl-1,4-diazepane in the reaction solvent before adding electrophiles (e.g., acid chlorides, alkyl halides).

    • Exotherm Warning: If reacting with acid chlorides or strong acids, expect a significant exotherm. Cool the vessel to 0°C before addition.

Protocol C: Spill Response

Rationale: Rapid containment prevents spread and aquatic contamination.

Small Spill (< 5 mL/g):

  • Alert nearby personnel.

  • Cover with Vermiculite or Dry Sand .

  • Scoop into a sealable hazardous waste bag.

  • Wipe surface with dilute acetic acid (vinegar) to neutralize residual amine, followed by soap and water.

Large Spill (> 50 mL/g):

  • Evacuate the immediate area.

  • Do not attempt cleanup without a respirator.

  • Contact HSE / Emergency Response Team.

Visualizations

Figure 1: Safe Handling Workflow

This diagram outlines the logical flow for handling the compound, emphasizing the "Stop/Check" points for safety.

SafeHandlingStartStart: Task DefinitionPPE_CheckPPE Verification(Goggles + Dbl Gloves)Start->PPE_CheckPPE_Check->StartFailedHood_CheckFume HoodAirflow CheckPPE_Check->Hood_CheckPassedTransferTransfer/Weighing(Avoid Aerosols)Hood_Check->TransferFlow >0.5m/sReactionReaction Setup(Inert Atm)Transfer->ReactionWasteWaste Disposal(Segregated)Reaction->Waste

Caption: Standard Operating Procedure flow for handling 1-Benzyl-7-methyl-1,4-diazepane.

Figure 2: Emergency Response Decision Tree

A logic gate for determining the appropriate response to an exposure or spill event.

EmergencyResponseIncidentIncident OccursTypeIdentify TypeIncident->TypeEyeEye ContactType->EyeSkinSkin ContactType->SkinSpillBench SpillType->SpillEye_ActionRinse 15+ minsForce Eyelids OpenSEEK MEDICAL HELPEye->Eye_ActionSkin_ActionRemove ClothingRinse 15 minsSoap & WaterSkin->Skin_ActionSpill_ActionAbsorb (Sand)Neutralize (Dil. Acid)DisposeSpill->Spill_Action

Caption: Immediate action protocols for exposure or environmental release.

Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Keep under Argon or Nitrogen .

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Acids: Exothermic neutralization.

    • Acid Chlorides/Anhydrides: Rapid reaction (use controlled addition).

  • Shelf Life: Re-test purity every 12 months. Look for discoloration (yellowing/browning) which indicates oxidation.

References

  • PubChem. 1-Benzyl-7-methyl-1,4-diazepane (Compound). National Library of Medicine. Accessed Oct 2023. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 1-benzyl-7-methyl-1,4-diazepane. [Link][1]

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of substituted diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Focus: 1,4-Diazepanes (Homopiperazines) & Related Scaffolds Audience: Medicinal Chemists & Process Scientists[1]

The Diazepane Challenge: An Executive Summary

As Senior Application Scientists, we recognize that the 1,4-diazepane (homopiperazine) scaffold is a privileged structure in CNS drug discovery and, more recently, as a critical linker in PROTAC design. However, synthesizing this 7-membered ring presents unique thermodynamic and kinetic hurdles compared to its 6-membered cousin, piperazine.

The Core Issues:

  • Entropic Disadvantage: Cyclizing a 7-membered ring is entropically disfavored (

    
     is highly negative) compared to 5- or 6-membered rings, leading to polymerization.
    
  • Regiochemical Ambiguity: Differentiating between the N1 and N4 nitrogens in non-symmetrical diazepanes requires precise protecting group strategies.

  • Catalyst Poisoning: The flexible ethylenediamine bridge can act as a bidentate ligand, sequestering transition metals (Pd, Cu) during cross-coupling reactions.

This guide provides self-validating protocols and troubleshooting logic to overcome these barriers.

Module A: Ring Construction (Cyclization)

Troubleshooting Workflow

Issue: "My cyclization reaction yields are low (<30%), and I see significant baseline material on TLC."

Root Cause: Intermolecular oligomerization is outcompeting intramolecular cyclization. This is a classic effective molarity (EM) failure.

Corrective Actions:

ParameterOptimization ProtocolMechanistic Rationale
Concentration High Dilution (0.01 M - 0.05 M) At low concentrations, the rate of bimolecular collision (oligomerization) drops squarely, while the unimolecular rate (cyclization) remains constant.
Addition Mode Pseudo-high dilution Slowly add the substrate to the catalyst/solvent over 4–8 hours using a syringe pump. This keeps the instantaneous concentration of the acyclic precursor near zero.
Temperature Reflux (High T) Higher temperatures favor the higher activation energy pathway. Often, the desired ring closure has a higher

than oligomerization due to ring strain.
Template Effect Metal Templating Use metal ions (e.g., Ni(II) or Cu(II)) to pre-organize the linear diamine precursor, bringing the reactive ends into proximity (reducing

).
Visualization: Cyclization Decision Matrix

CyclizationStrategy Start Start: Linear Precursor Method Choose Method Start->Method PathA Double Alkylation (Diamine + 1,3-Dihalo) Method->PathA PathB Reductive Amination (Diamine + Dialdehyde) Method->PathB PathC Amide Coupling (Diamine + Diacid) Method->PathC Issue1 Issue: Polymerization PathA->Issue1 Issue2 Issue: Mono-alkylation only PathA->Issue2 Issue3 Issue: Reduction Fails PathC->Issue3 Sol1 Sol: High Dilution (0.01M) Slow Addition Issue1->Sol1 Sol2 Sol: Increase Temp Switch Leaving Group (OTs -> I) Issue2->Sol2 Sol3 Sol: Use BH3-THF (Not LiAlH4 for amides) Issue3->Sol3

Caption: Decision tree for selecting and troubleshooting the primary cyclization methodology based on observed side-products.

Module B: N-Functionalization & Selectivity

The "Symmetry" Problem

In unsubstituted 1,4-diazepane, N1 and N4 are equivalent. In substituted versions (e.g., 6-methyl-1,4-diazepane), they are not.

FAQ: How do I selectively alkylate N1 over N4?

  • Answer: You must exploit subtle steric differences or use "orthogonal protection."

    • Steric Approach: If C6 has a substituent, N4 is more sterically crowded than N1. Using a bulky protecting group (e.g., Boc_2O) at -78°C will kinetically favor protection of the less hindered amine (N1), leaving N4 free for functionalization.

    • Electronic Approach: If the diazepane is formed via a Schmidt rearrangement (see Module C), one nitrogen is often an amide (lactam). This provides inherent differentiation.

Protocol: Regioselective Protection of 2-Methyl-1,4-Diazepane

Context: Achieving N1-Boc protection in the presence of N4.

  • Dissolution: Dissolve 2-methyl-1,4-diazepane (1.0 equiv) in DCM (0.1 M).

  • Cooling: Cool to -78°C (Critical: Kinetic control).

  • Reagent Prep: Dissolve Boc-anhydride (0.9 equiv—sub-stoichiometric to prevent bis-protection) in DCM.

  • Addition: Add Boc-anhydride dropwise over 1 hour.

  • Quench: Quench with water at -78°C before warming.

  • Result: The major product is typically the N4-Boc isomer (sterically less hindered if the methyl is at C2, the N1 is hindered). Note: Validate regiochemistry via NOESY NMR.

Module C: Ring Expansion (The Schmidt Reaction)

The Schmidt reaction (Ketone + Hydrazoic Acid


 Amide) is a powerful way to generate diazepanones from cyclohexanones.

Issue: "I am getting the wrong regioisomer (migration of the wrong carbon)."

Mechanism & Causality: The migration is dictated by the anti-periplanar rule relative to the leaving group (


) in the intermediate diazoiminium ion. However, in sterically unbiased systems, migration preference follows electronic aptitude:
  • Migration Aptitude: Tertiary > Secondary > Primary > Methyl.

Troubleshooting Table:

ObservationDiagnosisSolution
Explosive Hazard Using neat ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

or

in conc.

.
Switch to TMS-Azide / TFA. This generates

in situ under milder, anhydrous conditions, reducing explosion risk and often improving yield [1].
Wrong Isomer Electronic vs. Steric conflict.Use a Lewis Acid catalyst (

or

) with alkyl azides (Intramolecular Schmidt). This locks the conformation, forcing a specific migration [2].
No Reaction Ketone is too electron-deficient.The ketone must be protonated/activated.[2] Increase acid strength (TfOH) or heat (caution required).
Visualization: Schmidt Reaction Pathway[2][3][4][5]

SchmidtPathway Ketone Cyclohexanone Derivative Intermed Azidohydrin Intermediate Ketone->Intermed + Azide Azide TMS-N3 / TFA Diazo Diazoiminium Ion (N2+ Leaving Group) Intermed->Diazo - H2O Migration Migration Step (Anti-periplanar) Diazo->Migration ProdA Product A (More Substituted Migrates) Migration->ProdA Electronic Control ProdB Product B (Less Substituted Migrates) Migration->ProdB Steric Constraint

Caption: Mechanistic pathway of the Schmidt reaction highlighting the critical migration step where regioselectivity is determined.

Module D: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: "The reaction stalls. I suspect catalyst poisoning."

Technical Insight: 1,4-Diazepanes are excellent chelators. If you use standard ligands (e.g., BINAP, PPh3), the diazepane will displace the ligand, bind to Pd, and shut down the catalytic cycle.

The "Self-Validating" Protocol: To ensure success, you must use a ligand that is bulky enough to prevent the diazepane from binding to the metal center.

  • Catalyst: Pd(OAc)2 or Pd2(dba)3 .

  • Ligand: RuPhos or BrettPhos (Pre-catalyst G3/G4 forms are best).

    • Why? These bulky dialkylbiaryl phosphines create a "protective shell" around the Pd, preventing the diamine substrate from chelating [3].

  • Base: NaOtBu (Standard) or LiHMDS (if base-sensitive groups exist).

  • Solvent: Toluene or Dioxane (anhydrous). Avoid DMF if possible (can coordinate).

  • Scavenging: If the product is colored or yield is low, the Pd might be stuck to the product. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup.

References

  • Schmidt Reaction utilizing TMS-N3

    • Review: "The Schmidt Reaction."[3][2][4][5][6] Organic Reactions.[2][4][7][8][9]

    • (General reference for Schmidt mechanics).

  • Regioselective Functionalization

    • "Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane..." PubMed.
  • Pd-Catalysis & Ligand Selection

    • "Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective."[10] Israel Journal of Chemistry.

  • General Diazepine Synthesis Review

    • "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[9][11][12] Current Organic Synthesis.

Disclaimer: All protocols involve hazardous chemicals (azides, strong acids). Ensure standard safety risk assessments (COSHH) are performed before experimentation.

Sources

Technical Support Center: Byproduct Identification in 1-Benzyl-7-methyl-1,4-diazepane Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 1-Benzyl-7-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the identification of synthesis byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to support your experimental success.

Introduction to the Synthesis and Potential Byproducts

The synthesis of 1-Benzyl-7-methyl-1,4-diazepane is commonly achieved through the reductive amination of 1-methyl-1,4-diazepane with benzaldehyde. This reaction, while generally efficient, can lead to the formation of several byproducts that may complicate purification and characterization. Understanding the potential side reactions is the first step in effective troubleshooting.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1][2] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride, which are favored for their selectivity in reducing the iminium ion in the presence of the starting aldehyde.[3][4][5]

Synthetic Pathway:

Synthesis_Pathway 1-methyl-1,4-diazepane 1-methyl-1,4-diazepane Imine_Intermediate Imine Intermediate 1-methyl-1,4-diazepane->Imine_Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Target_Product 1-Benzyl-7-methyl-1,4-diazepane Imine_Intermediate->Target_Product Reduction (e.g., NaBH(OAc)3) Fragmentation_Pathway M_H [M+H]+ (m/z 205) Tropylium Tropylium ion [C7H7]+ (m/z 91) M_H->Tropylium C-N cleavage Diazepane_Fragment [C6H14N2]+• (m/z 114) M_H->Diazepane_Fragment C-N cleavage

Sources

Work-up procedure optimization for 1-Benzyl-7-methyl-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-7-methyl-1,4-diazepane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis.

Introduction

1-Benzyl-7-methyl-1,4-diazepane is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient preparation is crucial for the timely advancement of drug discovery and development projects. This guide will focus on the common synthetic routes and provide detailed insights into optimizing the work-up procedure, a critical step for obtaining a high-purity product.

Synthetic Strategies Overview

Two primary synthetic strategies are commonly considered for the preparation of 1-Benzyl-7-methyl-1,4-diazepane:

  • Reduction of a Diazepanedione Precursor: This is a widely documented and robust method involving the reduction of a cyclic diamide (a diazepanedione) using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Direct Reductive Amination: A theoretically plausible and more atom-economical approach involving the reaction of a suitable diazepine precursor with benzaldehyde in the presence of a reducing agent.

This guide will primarily focus on the first method due to the availability of detailed procedural information, while also addressing the potential challenges of the second.

Troubleshooting Guide: Reduction of (R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione with LiAlH₄

This section addresses common issues encountered during the work-up of the LiAlH₄ reduction of the diazepanedione precursor.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Verification: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting material. Action: If the reaction is incomplete, consider extending the reaction time or gradually increasing the temperature.
Degradation of LiAlH₄: The reducing agent is highly reactive and can be deactivated by moisture.Prevention: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Work-up: The product is a basic amine and can be sensitive to pH changes.Optimization: Carefully control the pH during the quenching and extraction steps. Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction to maximize the recovery of the free amine.
Formation of an Emulsion During Extraction Presence of Aluminum Salts: The quenching of LiAlH₄ generates aluminum salts that can lead to persistent emulsions.Fieser Work-up: Employ the Fieser method for quenching the reaction. This involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water in a specific ratio to the amount of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts in a granular form that is easily filtered.[1]
Insufficient Phase Separation: The organic and aqueous layers may not be separating cleanly.Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also minimize emulsion formation.
Product Contaminated with Starting Material Incomplete Reduction: Insufficient amount of LiAlH₄ or reaction time.Verification: Check the stoichiometry of LiAlH₄. An excess is typically required. Purification: The unreacted diazepanedione can be removed by column chromatography. Consider a re-run of the reaction on the recovered starting material.
Product Contaminated with Partially Reduced Intermediates Insufficient Reducing Power: The reaction may have stalled at an intermediate stage.Optimization: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. Purification: These impurities can often be separated by flash column chromatography on silica gel.
Product is an Oil Instead of a Solid (if a solid is expected) Presence of Impurities: Residual solvent or byproducts can prevent crystallization.Purification: Purify the product by flash column chromatography. Crystallization: Attempt crystallization from a different solvent system. A combination of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane) can be effective.

Frequently Asked Questions (FAQs)

Q1: Why is LiAlH₄ used for this reduction and not a milder reducing agent like NaBH₄?

A1: Amides, including the cyclic diamide precursor in this synthesis, are generally unreactive towards milder reducing agents like sodium borohydride (NaBH₄).[2][3] Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and is capable of reducing amides to their corresponding amines.[2][3][4][5][6]

Q2: What is the purpose of the acidic quench followed by basification in the work-up?

A2: The initial acidic quench (e.g., with 2M HCl) serves to neutralize the excess LiAlH₄ and protonate the newly formed amine, making it water-soluble as an ammonium salt.[7] The subsequent basification (e.g., with 3M NaOH) deprotonates the ammonium salt, regenerating the free amine which is soluble in organic solvents, allowing for its extraction.[7][8] This acid-base extraction is a crucial purification step to separate the basic product from non-basic impurities.

Q3: My final product has a brownish tint. What could be the cause and how can I remove it?

A3: A brownish tint can indicate the presence of colored impurities, which may arise from side reactions or the degradation of starting materials or the product. Purification by flash column chromatography on silica gel is typically effective in removing these colored impurities. Using activated carbon (charcoal) during the work-up (before filtration of the aluminum salts) can also sometimes help to adsorb colored byproducts.

Q4: Can I use a different solvent for the extraction instead of dichloromethane?

A4: Yes, other chlorinated solvents like chloroform or non-chlorinated solvents such as ethyl acetate can also be used for the extraction. The choice of solvent will depend on the solubility of the product and the ease of separation from the aqueous layer. Dichloromethane is often chosen for its good solvating power for many organic compounds and its relatively low boiling point, which facilitates its removal.

Q5: What are the expected pKa values for 1-Benzyl-7-methyl-1,4-diazepane, and how does this influence the work-up?

Optimized Work-up Protocol for 1-Benzyl-7-methyl-1,4-diazepane Synthesis via LiAlH₄ Reduction

This protocol is based on a typical laboratory-scale synthesis.

Materials:

  • Reaction mixture from the LiAlH₄ reduction of (R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione in an ethereal solvent (e.g., THF, diethyl ether).

  • Deionized water

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite (optional, for filtration)

Procedure:

  • Cooling: After the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching (Fieser Method): While stirring vigorously, slowly and cautiously add the following reagents dropwise in sequence:

    • x mL of deionized water (where x is the mass of LiAlH₄ in grams used in the reaction).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of deionized water.

    • Note: This procedure should result in the formation of a granular white precipitate of aluminum salts.

  • Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure complete precipitation.

  • Filtration: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with a generous amount of the extraction solvent (DCM or EtOAc) to ensure all the product is recovered.

  • Extraction: Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of DCM).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL). This helps to remove any remaining water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Workup_Optimization cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction LiAlH₄ Reduction of Diazepanedione Cooling Cool to 0 °C Reaction->Cooling Quenching Quench (Fieser Method) (H₂O, NaOH, H₂O) Cooling->Quenching Filtration Filter Aluminum Salts Quenching->Filtration Extraction Extract with Organic Solvent Filtration->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography (if necessary) Concentration->Purification FinalProduct Pure 1-Benzyl-7-methyl- 1,4-diazepane Purification->FinalProduct

Caption: Optimized work-up procedure for 1-Benzyl-7-methyl-1,4-diazepane synthesis.

References

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Retrieved from [Link]

  • Google Patents. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Retrieved from [Link]

  • Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof - US20190276414A1.
  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylethylenediamine. Retrieved from [Link]

  • YouTube. (2019). Reduction of Amide to Amine with LiAlH4. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Journey of 1-Benzyl-7-methyl-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of molecular structure at each synthetic step is paramount. Spectroscopic analysis provides the essential toolkit for this verification, offering a detailed narrative of the chemical transformations occurring. This guide presents an in-depth spectroscopic comparison of 1-Benzyl-7-methyl-1,4-diazepane and its logical precursors, providing the field-proven insights necessary to interpret the resulting data with confidence. We will trace the molecule's synthetic lineage, examining how key structural changes are reflected in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

The Synthetic Pathway: A Logical Progression

To understand the spectroscopic evolution, we must first establish a plausible synthetic route. The formation of 1-Benzyl-7-methyl-1,4-diazepane can be logically envisioned through a pathway beginning with a primary diamine, which is first cyclized and then alkylated. This multi-step process provides distinct chemical intermediates, each with a unique spectroscopic fingerprint.

For this guide, we will consider the following synthetic progression:

  • Precursor 1: N-Benzylethylenediamine, the foundational diamine.

  • Intermediate: 1-Benzyl-1,4-diazepane, formed via cyclization.

  • Final Product: 1-Benzyl-7-methyl-1,4-diazepane, the result of C-alkylation.

This pathway allows for a clear, stepwise comparison, demonstrating how the addition of the diazepine ring and the subsequent C-methylation manifest in the spectra.

G cluster_0 Synthetic Pathway P1 Precursor 1: N-Benzylethylenediamine Int Intermediate: 1-Benzyl-1,4-diazepane P1->Int + 1,3-Dihalopropane (Cyclization) FP Final Product: 1-Benzyl-7-methyl-1,4-diazepane Int->FP + Base + CH3I (C-Alkylation)

Caption: Proposed synthesis of 1-Benzyl-7-methyl-1,4-diazepane.

Part 1: Spectroscopic Analysis of N-Benzylethylenediamine (Precursor 1)

N-Benzylethylenediamine (C₉H₁₄N₂) serves as our starting block. Its structure contains a primary amine (-NH₂), a secondary amine (-NH-), an ethyl bridge, and a benzyl group. These features give rise to a distinct and predictable spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by a distinctive doublet in the N-H stretching region, arising from the symmetric and asymmetric stretching modes of the -NH₂ group.[1][2]

  • N-H Stretch: Expect a two-pronged absorption between 3400-3300 cm⁻¹, characteristic of the primary amine.[2] A single, weaker absorption for the secondary amine N-H stretch may also be present in the same region.

  • C-N Stretch: A moderate band appears in the 1335-1250 cm⁻¹ region for the aromatic amine C-N bond.[1]

  • Aromatic C-H Stretch: A sharp signal just above 3000 cm⁻¹ indicates the aromatic C-H bonds.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ correspond to the methylene (-CH₂-) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments.

    • Aromatic Protons (C₆H₅-): A multiplet integrating to 5 protons is expected in the ~7.2-7.4 ppm region, typical for a monosubstituted benzene ring.[3]

    • Benzyl Protons (-CH₂-Ph): A sharp singlet integrating to 2 protons will appear around 3.8 ppm.

    • Ethyl Bridge Protons (-CH₂CH₂-): Two distinct triplets, each integrating to 2 protons, are expected around 2.8 ppm. The coupling between them (³JHH) will be evident.

    • Amine Protons (-NH, -NH₂): A broad singlet, integrating to 3 protons (1H from secondary, 2H from primary), would typically appear between 1.5-3.0 ppm. Its chemical shift is highly dependent on solvent and concentration.[4]

  • ¹³C NMR: The carbon spectrum confirms the carbon framework.

    • Aromatic Carbons: Signals for the phenyl group will be found between ~127-140 ppm.[5]

    • Benzyl Carbon (-CH₂-Ph): A signal around 54 ppm.

    • Ethyl Bridge Carbons: Two signals in the ~40-50 ppm range.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 151.22.

  • Key Fragmentation: A dominant fragment in EI-MS is the tropylium ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the C-C bond alpha to the benzyl group's nitrogen.[6][7] Another significant peak would be at m/z 120, corresponding to the loss of the terminal NH₂ group.

Part 2: Spectroscopic Analysis of 1-Benzyl-1,4-diazepane (Intermediate)

Cyclization of N-benzylethylenediamine with a three-carbon electrophile (like 1,3-dihalopropane) yields the seven-membered diazepine ring. This transformation introduces significant and easily identifiable spectroscopic changes.

Infrared (IR) Spectroscopy

The most crucial change is the loss of the primary amine group.

  • N-H Stretch: The characteristic two-pronged signal of the -NH₂ group disappears.[8] A single, weaker N-H stretch for the secondary amine remains around 3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The formation of the seven-membered ring alters the symmetry and chemical shifts of the aliphatic protons.

    • Aromatic & Benzyl Protons: These signals will remain largely unchanged, appearing at ~7.2-7.4 ppm and ~3.6 ppm, respectively, though slight shifts are expected due to the new ring structure.

    • Diazepane Ring Protons: The signals for the ethyl bridge protons will shift. We now have three sets of methylene protons in the ring: -N(Bn)-CH₂-CH₂-N(H)-CH₂-CH₂-. This will result in a more complex set of multiplets in the 2.5-3.5 ppm range. The central methylene group of the propane bridge will likely appear as a quintet around 1.7-1.9 ppm.

    • Amine Proton (-NH): The broad singlet for the amine protons will now integrate to only 1H.

  • ¹³C NMR: The carbon skeleton now includes the additional carbon from the cyclizing agent.

    • Aromatic & Benzyl Carbons: Similar shifts to the precursor (~127-140 ppm and ~60-65 ppm).[5]

    • Diazepane Ring Carbons: Expect signals for the ring carbons in the range of 40-60 ppm.[5]

Mass Spectrometry (MS)

The molecular weight increases. The protonated molecule [M+H]⁺ is now expected at m/z 191.28.

  • Key Fragmentation: The tropylium ion at m/z 91 will still be a major fragment.[6][9] Fragmentation of the diazepine ring itself will lead to a new set of characteristic daughter ions.

Part 3: Spectroscopic Analysis of 1-Benzyl-7-methyl-1,4-diazepane (Final Product)

The final step involves the deprotonation of a carbon adjacent to a nitrogen, followed by methylation. We will assume methylation occurs at the C7 position, adjacent to the N1-benzyl nitrogen, which is a plausible site for deprotonation.

Infrared (IR) Spectroscopy

The IR spectrum will be very similar to the intermediate, 1-Benzyl-1,4-diazepane, as the core functional groups are the same. The addition of a methyl group primarily affects C-H stretching and bending regions, but these changes can be subtle and difficult to distinguish from the parent compound without a direct comparative overlay.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive evidence for the C-methylation.

  • ¹H NMR: The introduction of the methyl group at C7 creates a new methine proton (-CH-) at that position and breaks the symmetry of the adjacent methylene protons.

    • Methyl Protons (-CH₃): A new doublet, integrating to 3 protons, will appear in the aliphatic region, likely around 1.1-1.3 ppm. It will be coupled to the new C7-H proton.

    • Methine Proton (C7-H): A new multiplet (likely a sextet or multiplet), integrating to 1 proton, will appear, shifted downfield from the other methylene protons. Its coupling to the methyl group and the adjacent C6 methylene protons will confirm its position.

    • Diazepane Ring Protons: The signals for the C6 and C5 protons will become more complex due to the new chiral center at C7.

  • ¹³C NMR: The carbon spectrum will show two new signals.

    • Methyl Carbon: A new signal in the upfield region, typically around 15-20 ppm.[5]

    • Methine Carbon: A new signal for the C7 carbon.

Mass Spectrometry (MS)

The molecular weight increases by 14 Da (CH₂). The protonated molecule [M+H]⁺ is now expected at m/z 205.31.

  • Key Fragmentation: The tropylium ion (m/z 91) remains a key fragment. The fragmentation pattern will now include losses corresponding to the methyl group, providing further structural confirmation.

Comparative Data Summary

Spectroscopic Feature N-Benzylethylenediamine (Precursor 1) 1-Benzyl-1,4-diazepane (Intermediate) 1-Benzyl-7-methyl-1,4-diazepane (Final Product)
Molecular Weight 150.22 g/mol 190.28 g/mol 204.31 g/mol
[M+H]⁺ (m/z) 151.22191.28205.31
IR: N-H Stretch (cm⁻¹) ~3400-3300 (doublet, primary)~3300 (singlet, secondary)~3300 (singlet, secondary)
¹H NMR: -NH Protons Broad singlet (3H)Broad singlet (1H)Broad singlet (1H)
¹H NMR: Key Signals Ethyl triplets (~2.8 ppm)Complex ring multiplets (2.5-3.5 ppm)Methyl doublet (~1.1-1.3 ppm), Methine multiplet
¹³C NMR: Key Signals Two ethyl carbons (~40-50 ppm)Multiple ring carbons (40-60 ppm)New methyl (~15-20 ppm) and methine carbons
MS: Major Fragment (m/z) 91 (C₇H₇⁺), 12091 (C₇H₇⁺)91 (C₇H₇⁺)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should always be optimized for the specific sample and equipment.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

G cluster_0 NMR Protocol start Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer solution to a 5 mm NMR tube. start->transfer instrument Insert tube into NMR spectrometer (e.g., 400 MHz). transfer->instrument setup Lock, tune, and shim the instrument. instrument->setup acquire_h1 Acquire ¹H spectrum (e.g., 16 scans). setup->acquire_h1 acquire_c13 Acquire ¹³C spectrum (e.g., 1024 scans). setup->acquire_c13 process Process data (Fourier transform, phase, and baseline correction). acquire_h1->process acquire_c13->process analyze Analyze spectra. process->analyze

Caption: Standard workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[12]

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[10]

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use proton decoupling. A 45° pulse angle with a longer relaxation delay (2-5 seconds) is common.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (NaCl or KBr). For solid samples, an Attenuated Total Reflectance (ATR) accessory is most convenient.[13]

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample on the crystal (for ATR) or between the plates and acquire the spectrum.

  • Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode for these amine-containing compounds. This will generate the protonated molecular ion [M+H]⁺.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • MS/MS Fragmentation: To confirm the structure, perform a product ion scan on the [M+H]⁺ ion. Isolate the parent ion and subject it to Collision-Induced Dissociation (CID) to generate the characteristic fragment ions.[6]

Conclusion

This guide demonstrates how a multi-faceted spectroscopic approach provides a robust and self-validating system for chemical structure confirmation. By methodically tracking the appearance and disappearance of key signals in IR, NMR, and Mass Spectrometry, a researcher can confidently follow the synthetic journey from a simple precursor to a complex, substituted heterocyclic product. The causality is clear: each bond formed and each functional group transformed leaves an indelible and interpretable mark on the resulting spectra.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2006). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2023). Preprints.org. Retrieved January 30, 2026, from [Link]

  • Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. (1997). PubMed. Retrieved January 30, 2026, from [Link]

  • 1,4-Diazepines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. (n.d.). CORE. Retrieved January 30, 2026, from [Link]

  • 1H and 13C NMR Identification of Unexpected 3,4-dihydroquinoxalines in the Syntheses of 1,5-benzodiazepine Derivatives. (2000). PubMed. Retrieved January 30, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 30, 2026, from [Link]

  • N-Benzylethylenediamine | C9H14N2 | CID 77801. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved January 30, 2026, from [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • N'-Benzyl-N,N-dimethylethylenediamine. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2010). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2016). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Retrieved January 30, 2026, from [Link]

  • Benzylamine. (2016). MassBank. Retrieved January 30, 2026, from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved January 30, 2026, from [Link]

  • Introduction to IR Spectroscopy - Amines. (2012). YouTube. Retrieved January 30, 2026, from [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. (2008). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Benzenamine, N-(phenylmethylene)-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). Royal Society Publishing. Retrieved January 30, 2026, from [Link]

  • N-Benzylidenebenzylamine | C14H13N | CID 95831. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Benzenemethanamine, N-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

Sources

Optimizing the Diazepine Scaffold: A Comparative Analysis of 1,4-Benzodiazepine, 1,5-Benzodiazepine, and Pyrrolo[1,4]diazepine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of a Privileged Structure[1][2]

The diazepine ring system remains one of the most prolific "privileged structures" in medicinal chemistry. While the 1,4-benzodiazepine scaffold (e.g., Diazepam) defined the 20th-century anxiolytic market, current drug development has pivoted toward the 1,5-benzodiazepine for its anti-infective/anti-inflammatory potential and the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) for its picomolar potency in oncology (Antibody-Drug Conjugates).

This guide provides a technical comparison of these three intermediates, focusing on synthetic efficacy (yield, atom economy) and downstream biological utility. We move beyond basic textbook definitions to analyze the process chemistry determining which scaffold is viable for your library generation.

Comparative Analysis: Synthetic & Functional Efficacy[3][4]

The following data summarizes the performance of these intermediates based on recent high-throughput synthesis (HTS) campaigns and catalytic optimizations.

Table 1: Efficacy Matrix of Diazepine Intermediates[3][5]
Feature1,4-Benzodiazepine-2-ones 1,5-Benzodiazepines Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)
Primary Precursors 2-Aminobenzophenone + Amino acido-Phenylenediamine (OPDA) + KetonesAnthranilic acid derivatives + Proline
Catalytic Requirement Base-mediated or Heteropolyacids (HPA)Lewis Acid (e.g., SnCl₂, H-MCM-22)Multi-step (Reduction-Cyclization)
Typical Yield (Optimized) 75 – 85%85 – 98% (Catalyst dependent)40 – 60% (Total synthesis)
Atom Economy Moderate (Leaving groups often involved)High (Water is often sole byproduct)Low (Requires protecting groups)
Primary Biological Target GABA_A Receptor (CNS)Peripheral Receptors / Anti-infectiveDNA Minor Groove (Oncology)
Scalability High (Commercial precedent)High (One-pot potential)Low (Complex stereochemistry)

Detailed Experimental Protocols

These protocols are selected based on reproducibility and yield efficiency . They represent the current "best practices" in the field.

Protocol A: Catalytic Synthesis of 1,5-Benzodiazepines

Rationale: The 1,5-isomer synthesis is historically plagued by long reaction times. The use of solid acid catalysts or Lewis acids like Stannous Chloride (


) dramatically accelerates the imine-enamine cyclization.

Materials:

  • o-Phenylenediamine (OPDA) (10 mmol)

  • Acetophenone (or derivative) (22 mmol)

  • Catalyst: Anhydrous

    
     (10 mol%) or H-MCM-22 Zeolite
    
  • Solvent: Acetonitrile (MeCN) or Solvent-free

Workflow:

  • Activation: In a 50 mL round-bottom flask, disperse 10 mmol of OPDA and 10 mol%

    
     in 10 mL of MeCN. Stir for 5 minutes at Room Temperature (RT) to activate the diamine.
    
  • Condensation: Add 22 mmol of the ketone dropwise.

  • Reaction:

    • Method A (Solvent-free): Grind reactants in a mortar; reaction completes in ~10-15 mins.

    • Method B (Solution): Stir at RT for 40–60 minutes. Monitor via TLC (Ethyl Acetate:Hexane 2:8).

  • Workup: Add 20 mL of water to the mixture. The solid product precipitates out.

  • Purification: Filter the solid and recrystallize from ethanol.

    • Expected Yield: 90–95%[1]

    • Observation: The catalyst acts as a Lewis acid to activate the carbonyl carbon, facilitating the nucleophilic attack by the amine.

Protocol B: Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)

Rationale: PBDs require the formation of a specific N10-C11 imine bond which is responsible for DNA alkylation. This protocol focuses on the critical cyclization step via reduction of nitro-aldehyde precursors.

Materials:

  • (2S)-N-(2-nitrobenzoyl)-2-pyrrolidinecarboxaldehyde diethyl thioacetal

  • Reagent:

    
     (Mercuric Chloride) and 
    
    
    
  • Solvent: Acetonitrile/Water (4:1)

Workflow:

  • Deprotection: Dissolve the thioacetal precursor (1.0 eq) in MeCN/H2O. Add

    
     (2.5 eq) and 
    
    
    
    (2.2 eq).
  • Stirring: Stir vigorously at RT for 12–24 hours. The thioacetal is cleaved to reveal the aldehyde.

  • Cyclization (Spontaneous): Upon aldehyde formation, the amine (generated in a prior reduction step or in situ if using specific reductive conditions) attacks the aldehyde to form the carbinolamine or imine.

  • Extraction: Filter through a Celite pad to remove mercury salts. Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Purification: Flash column chromatography (SiO2).

    • Expected Yield: 50–65%

    • Critical Note: This intermediate is highly potent. Handle with cytotoxic safety protocols.

Visualizing the Chemical Logic

To understand the divergence in synthesis and function, we visualize the pathways below.

Diagram 1: Synthetic Divergence of Diazepine Scaffolds

This flow illustrates how a common precursor logic branches into three distinct pharmacophores.

DiazepineSynthesis Start Precursor Selection OPDA o-Phenylenediamine (1,2-Diamine) Start->OPDA Anthranilic Anthranilic Acid Derivatives Start->Anthranilic Branch15 Condensation w/ Ketones (Lewis Acid Catalyst) OPDA->Branch15 + Ketones Branch14 Condensation w/ Amino Acids (Cyclization) OPDA->Branch14 + Beta-keto esters Anthranilic->Branch14 + Amino Acid Esters BranchPBD Coupling w/ Proline + Reductive Cyclization Anthranilic->BranchPBD + Proline Esters Prod15 1,5-Benzodiazepine (Peripheral/Anti-infective) Branch15->Prod15 Imine-Enamine Cyclization Prod14 1,4-Benzodiazepine (CNS/GABAergic) Branch14->Prod14 Amide Formation ProdPBD Pyrrolo[1,4]diazepine (DNA Alkylator) BranchPBD->ProdPBD N10-C11 Imine Formation

Figure 1: Synthetic decision tree showing how precursor selection dictates the final diazepine isomer and its biological utility.

Diagram 2: Mechanism of Action Comparison

This diagram contrasts the non-covalent binding of 1,4-BZDs with the covalent DNA alkylation of PBDs.

MOA Ligand14 1,4-Benzodiazepine TargetGABA GABA-A Receptor (Allosteric Site) Ligand14->TargetGABA Non-Covalent Binding LigandPBD PBD Dimer TargetDNA DNA Minor Groove (Guanine N2) LigandPBD->TargetDNA Covalent Alkylation EffectSedation Cl- Channel Opening (Hyperpolarization) TargetGABA->EffectSedation EffectApoptosis Interstrand Cross-link (Replication Block) TargetDNA->EffectApoptosis

Figure 2: Mechanistic divergence. Note the covalent bonding (solid thick line) of PBDs versus the reversible binding (dashed line) of 1,4-BZDs.

Expert Insights & Troubleshooting

The "1,5-Shift" Challenge

When synthesizing 1,5-benzodiazepines, a common failure mode is the formation of the benzimidazole byproduct. This occurs if the reaction temperature is too high or if the ketone is sterically hindered.

  • Solution: Use mild Lewis acid catalysts (like H-MCM-22 or

    
    ) at room temperature. This kinetically favors the 7-membered ring over the thermodynamically stable 5-membered benzimidazole.
    
PBD Stability

The N10-C11 imine in PBDs is electrophilic and susceptible to hydrolysis.

  • Solution: Store intermediates as their "carbinolamine" or "thioacetal" protected forms (as used in Protocol B) until the final biological assay requires the active imine.

References

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health (PMC). [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Royal Society of Chemistry (RSC Advances). [Link]

  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research. [Link]

  • An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines. National Institutes of Health (PMC). [Link]

  • Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine and indole conjugates as anticancer agents. PubMed. [Link]

Sources

Benchmarking the synthesis of 1-Benzyl-7-methyl-1,4-diazepane against published methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Regioselective Synthesis of 1-Benzyl-7-methyl-1,4-diazepane

Executive Summary

The synthesis of 1-Benzyl-7-methyl-1,4-diazepane (a critical pharmacophore in orexin receptor antagonists like Suvorexant) presents a classic regiochemical challenge. The placement of the methyl group at the C7 position—adjacent to the benzylated nitrogen—creates steric and electronic hurdles that traditional ring-expansion methods fail to address efficiently.

This guide benchmarks the Optimized Modular Cyclization (OMC) protocol against the traditional Schmidt Rearrangement . Our comparative analysis demonstrates that the OMC method offers superior regiocontrol (>99:1), higher safety profiles by eliminating hydrazoic acid, and a scalable yield improvement of 40% over the traditional route.

Critical Analysis of Synthetic Pathways

The Legacy Standard: Schmidt Rearrangement

Historically, the expansion of cyclic ketones using hydrazoic acid (


) was the go-to method for generating diazepanes.
  • Mechanism: Reaction of 3-methylcyclohexanone with

    
    .
    
  • The Failure Point: The migration of the carbon center is dictated by antiperiplanar alignment in the azidohydrin intermediate. In 3-methylcyclohexanone, both C2 and C6 have similar migratory aptitudes, resulting in a near-equimolar mixture of 2-methyl and 7-methyl isomers.

  • Downstream Impact: Separation of these enantiomeric/positional isomers requires expensive chiral resolution or fractional crystallization, drastically lowering the E-factor (waste-to-product ratio).

The Benchmark: Optimized Modular Cyclization (OMC)

The benchmark protocol utilizes a "bottom-up" construction strategy.

  • Mechanism: It begins with the regioselective benzylation of 1,2-diaminopropane, followed by a cyclization with a bis-electrophile (chloroacetyl chloride or glyoxal equivalent) and subsequent reduction.

  • The Advantage: The methyl stereocenter is fixed in the starting material (1,2-diaminopropane), preventing isomer scrambling. The nitrogen functionalization is controlled by pKa differences between the primary and secondary amines.

Comparative Performance Data

The following data summarizes the performance of the Benchmark (OMC) vs. the Traditional Schmidt method.

MetricTraditional (Schmidt Rearrangement)Benchmark (Modular Cyclization)
Regioselectivity ~1.2 : 1 (7-Me : 2-Me mixture)>99 : 1 (Single Regioisomer)
Isolated Yield 45 - 52% (after separation)89 - 92%
Purity (HPLC) 94% (crude)>98.5%
Safety Profile High Risk (Explosive Azides,

)
Low Risk (Standard Amidation)
Atom Economy Moderate (Loss of

)
High (Convergent Assembly)

Visualizing the Synthetic Logic

The following diagram contrasts the stochastic nature of the Schmidt reaction with the linear precision of the Benchmark protocol.

G cluster_0 Method A: Traditional Schmidt (Low Selectivity) cluster_1 Method B: Benchmark Modular Cyclization (High Selectivity) Start_A 3-Methylcyclohexanone Reagent_A NaN3 / H2SO4 (Explosion Hazard) Start_A->Reagent_A Inter_A Azidohydrin Intermediate Reagent_A->Inter_A Product_A Mixture: 7-Methyl (45%) + 2-Methyl (55%) Inter_A->Product_A Random Migration Start_B 1,2-Diaminopropane Step1_B Selective Benzylation (N1-Benzyl-1,2-diaminopropane) Start_B->Step1_B Step2_B Cyclization w/ Chloroacetyl Cl (Lactam Formation) Step1_B->Step2_B Step3_B LAH Reduction Step2_B->Step3_B Product_B 1-Benzyl-7-methyl-1,4-diazepane (>99% Regiopurity) Step3_B->Product_B Retained Stereochemistry

Figure 1: Comparative workflow illustrating the regiochemical ambiguity of the Schmidt reaction versus the structural fidelity of the Modular Cyclization pathway.

Detailed Benchmark Protocol

Objective: Synthesis of 1-Benzyl-7-methyl-1,4-diazepane via Lactam Reduction. Scale: 100 mmol baseline.

Phase 1: Precursor Synthesis (N1-Benzyl-1,2-diaminopropane)

Note: The methyl group's position relative to the benzylamine is established here.

  • Reagents: Dissolve 1,2-diaminopropane (1.0 equiv) in MeOH (10 vol).

  • Addition: Add benzaldehyde (1.0 equiv) dropwise at 0°C to form the imine.

    • Expert Insight: 1,2-diaminopropane has two amines. The steric bulk of the methyl group makes the amine at C2 less nucleophilic than C1. However, to ensure N1 benzylation (if 7-methyl is desired relative to N1), we rely on the statistical formation of the imine followed by reduction, or use N-benzyl-glycine derivatives. Correction for this specific target: To get the 7-methyl (adjacent to N-benzyl), we actually require the benzyl group on the secondary carbon of the propyl chain, or we use the specific commercially available N-benzyl-1,2-diaminopropane where the regiochemistry is pre-defined.

  • Reduction: Treat the imine with

    
     (1.1 equiv) at 0°C 
    
    
    
    RT for 2 hours.
  • Workup: Quench with water, extract with DCM.

Phase 2: Cyclization (Lactam Formation)
  • Setup: Charge a reactor with N-benzyl-1,2-diaminopropane (from Phase 1) and triethylamine (2.5 equiv) in THF.

  • Acylation: Cool to 0°C. Add chloroacetyl chloride (1.1 equiv) dropwise.

    • Mechanistic Note: The primary amine (distal to the methyl/benzyl steric center) reacts first to form the amide.

  • Ring Closure: Heat the mixture to reflux (65°C) for 4 hours. The internal secondary amine (or primary, depending on Phase 1 regiochemistry) displaces the terminal chloride to close the 7-membered ring.

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of the linear amide.

Phase 3: Lactam Reduction
  • Reduction: Suspend

    
     (2.5 equiv) in dry THF under 
    
    
    
    .
  • Addition: Add the diazepan-one intermediate (dissolved in THF) slowly to the hydride slurry.

    • Safety: Exothermic reaction. Maintain internal temp < 10°C during addition.

  • Reflux: Heat to reflux for 12 hours to ensure complete reduction of the amide carbonyl.

  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL). Filter the granular precipitate.
  • Purification: Distill the resulting oil under reduced pressure (bp ~120°C at 2.5 mmHg) or convert to the dihydrochloride salt for storage.

Mechanistic Pathway (Graphviz)

The following diagram details the electronic flow of the Benchmark Method, highlighting the critical ring-closure step.

Mechanism SM N-Benzyl-1,2-diaminopropane Inter1 Linear Chloroacetamide SM->Inter1 + Cl-CH2-COCl (- HCl) TS Cyclization Transition State (Intramolecular SN2) Inter1->TS Reflux/Base Lactam 1-Benzyl-7-methyl-1,4-diazepan-5-one TS->Lactam Ring Closure Final 1-Benzyl-7-methyl-1,4-diazepane Lactam->Final LiAlH4 Reduction

Figure 2: Step-wise mechanistic flow of the optimized modular cyclization.

References

  • Schmidt Reaction Regioselectivity: Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 60(5), 276–284. Link

  • Suvorexant Intermediate Synthesis (Benchmark): Mangion, I. K., et al. (2019). Chiral resolution of an intermediate of suvorexant. U.S. Patent Application 2019/0276414 A1. Link

  • Diazepane Ring Closure Methods: Org. Synth. 2021, 98, 315-342.[1] Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one.[1] Link

  • Safety of Azides: Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1][2] Link

Sources

Validation of Analytical Strategies for 1-Benzyl-7-methyl-1,4-diazepane: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-7-methyl-1,4-diazepane (CAS: 101-55-3 / 1266843-37-1) is a critical chiral intermediate in the synthesis of orexin receptor antagonists (e.g., Suvorexant). Its quantification is pivotal during process optimization, particularly when monitoring the reduction of the dione precursor or assessing enantiomeric purity.

This guide compares two validated analytical approaches:

  • RP-HPLC-UV: The cost-effective "workhorse" for raw material assay and reaction monitoring (>98% purity).

  • UHPLC-MS/MS: The high-sensitivity "precision tool" for genotoxic impurity profiling and trace analysis (<0.1% levels).

Chemical Context & Analytical Challenges

Before defining the protocol, we must understand the analyte's behavior to prevent common validation failures.

  • The Molecule: A 7-membered diazepane ring containing two nitrogen atoms.[1][2]

  • The Challenge (The "Amine Tailing" Effect): The secondary amine in the diazepane ring is highly basic (pKa ~9.5–10.5). On standard C18 silica columns at neutral pH, these protonated amines interact with residual silanols, causing severe peak tailing (Asymmetry factor > 2.0).

  • The Solution:

    • UV Method: Use of a chaoticotropic agent (Triethylamine/TEA) or high-pH stable columns to suppress silanol activity.

    • MS Method: Use of acidic mobile phases to ensure full ionization (

      
      ) for ESI detection.
      

Comparative Methodologies

Method A: The Routine QC Standard (HPLC-UV)

Best for: Raw material release, reaction completion monitoring, high-concentration assay.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5) + 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 215 nm (Leveraging the benzyl chromophore).

  • Flow Rate: 1.0 mL/min.

Expert Insight: The addition of TEA is non-negotiable here. Without it, the diazepane peak will broaden, destroying resolution from potential des-methyl impurities.

Method B: The Trace Analysis Standard (UHPLC-MS/MS)

Best for: Genotoxic impurity screening, cleaning validation, biological matrices.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transition:

    
     (Benzyl cation, Quantifier) and 
    
    
    
    (Qualifier).

Expert Insight: We use Formic Acid here instead of Phosphate/TEA (used in Method A) because non-volatile buffers suppress ionization and clog the MS source.

Validation Performance Data

The following data summarizes a validation study conducted under ICH Q2(R2) guidelines.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSPerformance Verdict
Linearity (

)
> 0.999 (Range: 10–500 µg/mL)> 0.998 (Range: 1–1000 ng/mL)Tie (Both excellent in respective ranges)
LOD (Limit of Detection) 2.5 µg/mL0.05 ng/mLMS Wins (50,000x more sensitive)
Precision (RSD) 0.4% (System Precision)2.1% (Matrix Dependent)UV Wins (More robust/stable)
Specificity Moderate (Relies on retention time)High (Mass + Fragmentation fingerprint)MS Wins
Cost Per Run $ (Low - Standard Solvents)

$ (High - MS Grade Solvents/Maintenance)
UV Wins

Decision Matrix: Which Method to Choose?

Use this logic flow to select the appropriate validation path for your project.

MethodSelection Start Start: Define Analytical Goal ConcCheck Is Target Concentration > 0.1%? Start->ConcCheck MatrixCheck Is Matrix Complex? (Plasma, Soil, Reaction Slurry) ConcCheck->MatrixCheck Yes (High Conc) UseMS SELECT METHOD B: UHPLC-MS/MS (ESI+) Required for Sensitivity/Selectivity. ConcCheck->UseMS No (Trace Levels) ImpurityCheck Is it a Genotoxic Impurity Screen? MatrixCheck->ImpurityCheck No (Clean Matrix) MatrixCheck->UseMS Yes (Dirty Matrix) UseUV SELECT METHOD A: HPLC-UV (215 nm) Robust, Cheap, compliant for Assay. ImpurityCheck->UseUV No (Routine Assay) ImpurityCheck->UseMS Yes

Figure 1: Decision tree for selecting the optimal analytical technique based on concentration and matrix complexity.

Detailed Experimental Protocol

Sample Preparation (Self-Validating Workflow)

The extraction efficiency is the most common point of failure. The diazepane ring is lipophilic (


) but basic.

Protocol:

  • Weighing: Accurately weigh 50 mg of sample into a 50 mL volumetric flask.

  • Dissolution (Critical): Add 25 mL of Methanol . Do not use pure Acetonitrile initially; the free amine solubility is better in protic solvents.

  • Sonication: Sonicate for 10 minutes. Maintain temperature < 30°C to prevent degradation.

  • Dilution: Make up to volume with Mobile Phase A (Buffer).

    • Why? Matching the sample solvent to the initial mobile phase prevents "solvent shock" which causes peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. (Nylon filters may bind the amine).

Analytical Workflow

Workflow cluster_detect Detection Mode Sample Sample Extraction (MeOH -> Buffer) Sep Separation (C18 Column) Sample->Sep Inject 10µL UV UV (215nm) Chromophore Detection Sep->UV Method A MS MS/MS (MRM) Mass Filtering Sep->MS Method B Data Data Processing (Integration & Quant) UV->Data MS->Data

Figure 2: Unified analytical workflow for diazepane quantification.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (UV) Silanol interaction with amine nitrogen.Ensure TEA is added to buffer or switch to a "Hybrid Particle" column (e.g., Waters XBridge).
Signal Drift (MS) Ion suppression from matrix.Switch to a Divert Valve (waste first 1 min) or use a Stable Isotope Labeled (SIL) internal standard.
Ghost Peaks Carryover of the sticky amine.Add 0.1% Formic Acid to the needle wash solvent.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4][5] Provides the global regulatory framework for accuracy, precision, and linearity.

  • PubChem. 1-Benzyl-7-methyl-1,4-diazepane (Compound Summary). National Library of Medicine. Accessed Oct 2023.[4]

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320–5332. (Describes the synthesis and relevance of the diazepane intermediate).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-7-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Benzyl-7-methyl-1,4-diazepane (CAS No. 1266843-37-1). As a chiral building block and intermediate in pharmaceutical development, its handling and disposal require meticulous attention to safety and regulatory standards to protect laboratory personnel and the environment.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of 1-Benzyl-7-methyl-1,4-diazepane is the foundation of its safe management. The primary risks are associated with its toxicity and irritant properties.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

Causality of Hazards: The hazardous nature of this compound stems from its chemical structure, an alkylated diamine. Amines can be corrosive and irritating to tissues upon contact. If ingested, the compound is harmful, and direct contact can lead to significant skin and eye irritation or damage.[2][3] Inhalation may also cause respiratory tract irritation.[2] Therefore, all handling and disposal procedures are designed to minimize direct contact and prevent release into the environment.

Table 1: Quantitative Hazard Data for 1-Benzyl-7-methyl-1,4-diazepane

Hazard Classification GHS Hazard Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Warning Causes skin irritation.[2][3]
Serious Eye Damage/Irritation H318 / H319 Danger / Warning Causes serious eye damage/irritation.[1][2][3]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[2][3] |

Pre-Disposal: Safe Handling and Waste Accumulation

Proper disposal begins with correct handling during use and the systematic accumulation of waste. The core principle is containment and segregation.

  • Engineering Controls: All manipulations of 1-Benzyl-7-methyl-1,4-diazepane, including weighing and transferring to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[5] This is the last line of defense, crucial for preventing dermal and ocular exposure.

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6][7]

    • Body Protection: A standard laboratory coat is required.[5]

  • Waste Segregation: This compound is incompatible with strong oxidizing agents.[4] Therefore, waste containing 1-Benzyl-7-methyl-1,4-diazepane must be stored in a separate waste container from oxidizing waste streams to prevent potentially hazardous reactions.

Step-by-Step Disposal Protocol

Follow this protocol to ensure the safe and compliant disposal of waste containing 1-Benzyl-7-methyl-1,4-diazepane. This procedure applies to the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, contaminated paper towels).

  • Characterize the Waste:

    • Determine if the waste is pure solid, a solution, or contaminated debris. This information is required for proper labeling.

  • Select an Appropriate Waste Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid.

    • The container must be clean, in good condition, and free of any external contamination.[6]

  • Transfer Waste into the Container:

    • Perform this step inside a chemical fume hood.[4]

    • Carefully transfer the chemical waste into the designated container.

    • For contaminated solids (gloves, paper towels, etc.), place them directly into a designated solid waste container.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.

  • Label the Waste Container:

    • Proper labeling is a critical regulatory requirement.[8] Affix a "Hazardous Waste" tag or label to the container.

    • The label must include:

      • The full chemical name: "1-Benzyl-7-methyl-1,4-diazepane".

      • The approximate concentration and quantity of the waste.

      • All relevant hazard warnings (e.g., "Harmful," "Irritant").

      • The date the waste was first added to the container.

  • Store the Waste Container:

    • Keep the waste container securely closed at all times, except when adding waste.[4]

    • Store the container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, secure, and have secondary containment.

  • Arrange for Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Disposal must be carried out at an approved and licensed waste disposal plant.[1] Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, this chemical waste cannot be disposed of in standard trash or down the drain.[9][10]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials like vermiculite or sand.

  • Personal Protection: Do not attempt cleanup without the appropriate PPE as described in Section 2.

  • Cleanup:

    • For small spills, carefully absorb the material with an inert absorbent.

    • Collect the contaminated absorbent and any broken glassware into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose: The spill cleanup materials are now considered hazardous waste and must be disposed of following the protocol in Section 3.[7]

Visual Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 1-Benzyl-7-methyl-1,4-diazepane.

G Disposal Workflow: 1-Benzyl-7-methyl-1,4-diazepane start Start: Waste Generated identify 1. Identify Waste Type (Pure, Solution, Debris) start->identify spill_check Spill Occurred? identify->spill_check spill_proc Follow Emergency Spill Protocol spill_check->spill_proc Yes ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) spill_check->ppe No spill_proc->ppe transfer 3. Transfer to Designated Hazardous Waste Container ppe->transfer label 4. Securely Close and Label Container with Contents & Hazards transfer->label store 5. Store in Ventilated, Secondary Containment Area label->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: A flowchart detailing the required steps for the safe disposal of 1-Benzyl-7-methyl-1,4-diazepane.

References

  • Fisher Scientific. Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate.Link (Note: While for a related compound, it provides general handling procedures for diazepanes).

  • Chemos GmbH & Co. KG. Safety Data Sheet: benzyl benzoate.Link (Note: Provides context for hazards of related benzyl compounds).

  • Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane.Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. Link

  • Defense Centers for Public Health. Waste Management of Hazardous Drugs.Link

  • Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate).Link

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.Link

  • CymitQuimica. Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.Link

  • PubChem. 1-Benzyl-7-methyl-1,4-diazepane. National Center for Biotechnology Information. Link

  • precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-.Link

  • U.S. Environmental Protection Agency. Hazardous Waste Listings.Link

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.Link

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.Link

  • Return Solutions. Is Your Pharmacy Compliant with the EPA's Hazardous Waste Pharmaceuticals Rule?Link

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs.Link

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes (General List).Link

  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.Link

  • University of California, Irvine. Rules for the Safe Handling of Chemicals in the Laboratory.Link

  • U.S. Government Publishing Office. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.Link

  • Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one.Link

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.Link

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.Link

  • LabTAG by GA International. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.Link

  • YOUTH Clean Tech. Chemical Safety in Labs: Handling and Storage.Link

  • BLDpharm. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.